Aflavazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,5R,6S,7R,10S,11S)-3,6,7,15-tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO2/c1-15-13-21-24(19-7-5-6-8-20(19)29-21)25-18(15)11-12-28-22(30)10-9-17(3)27(28,4)23(31)14-16(2)26(25)28/h5-8,13,16-17,22-23,26,29-31H,9-12,14H2,1-4H3/t16-,17-,22+,23-,26+,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQOHHTZVIKVEM-KOOUEZQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@]23[C@]1([C@@H](C[C@H]([C@H]2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928097 | |
| Record name | 1,7,14,16a-Tetramethyl-1,2,3,4,5,6,9,13d,14,15,16,16a-dodecahydrobenzo[4a,5]naphtho[2,1-c]carbazole-4,16-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133401-09-9 | |
| Record name | Aflavazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133401099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7,14,16a-Tetramethyl-1,2,3,4,5,6,9,13d,14,15,16,16a-dodecahydrobenzo[4a,5]naphtho[2,1-c]carbazole-4,16-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Aflavazole: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflavazole is a structurally complex indole diterpenoid natural product isolated from Aspergillus flavus.[1] As a member of the aflavinine family, it has garnered interest for its potential biological activities, including its anti-insectan properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the first total synthesis of this compound. Furthermore, it delves into its known biological activities and explores potential mechanisms of action, particularly in the context of insecticidal activity. Detailed experimental protocols and characterization data are provided to support further research and development efforts.
Chemical Structure and Properties
This compound is a sterically congested indole diterpenoid characterized by a complex polycyclic framework.[2] Its core structure features an indole moiety fused to a diterpenoid system.
Chemical Structure:
Figure 1: Chemical Structure of this compound
Physicochemical Properties:
A comprehensive table of the physicochemical properties of this compound is presented below. These data are essential for its handling, formulation, and interpretation of biological assays.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₅NO₂ | [3] |
| Molecular Weight | 417.58 g/mol | [3] |
| Appearance | White solid | [2] |
| Melting Point | 139-141 °C | [4] |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.[5][6][7][8] | Inferred from synthesis work-up |
Total Synthesis of this compound
The first and thus far only total synthesis of this compound was accomplished by Li and coworkers in 2016.[2] This landmark achievement provides a blueprint for accessing this complex natural product and its analogs for further study. The synthesis is characterized by its strategic use of an AlI₃-promoted alkyne Prins cyclization to construct a key structural motif.[2]
Experimental Workflow for the Total Synthesis of this compound:
The following diagram outlines the key stages in the total synthesis of this compound as reported by Li et al.
Caption: A simplified workflow of the total synthesis of this compound.
Detailed Experimental Protocol:
The following is a detailed protocol for the final steps of the total synthesis of this compound, adapted from Li et al., 2016.[2]
Step 1: Electrocyclization and Aromatization
-
To a solution of the triene precursor in toluene is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
The reaction mixture is heated at 90 °C for 16 hours.
-
After cooling to room temperature, the mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the pentasubstituted arene intermediate.
Step 2: Reductive Cleavage of Benzylic and Allylic C-O Bonds
-
The arene intermediate is dissolved in dichloromethane.
-
The solution is cooled to -78 °C, and triethylsilane and titanium tetrachloride are added sequentially.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash chromatography to yield this compound.
Biological Activity and Mechanism of Action
This compound has been reported to possess anti-insectan properties.[1] While the specific molecular targets and signaling pathways have not been definitively elucidated for this compound itself, the broader class of indole diterpenoids offers valuable insights into its potential mechanism of action.
Insecticidal Activity:
Quantitative data on the insecticidal activity of this compound is not yet widely available in the public domain. However, related indole diterpenoids have demonstrated potent activity against a range of insect pests.[9][10]
| Compound Class | Insect Species | Activity Metric | Value | Reference |
| Indole Diterpenoids | Plutella xylostella | LD₅₀ | Not Determined | [11][12][13][14][15] |
| Indole Derivatives | Plutella xylostella | High Toxicity | - | [16] |
| Diterpene Alkaloids | Various Insects | Antifeedant & Insecticidal | - | [11][17] |
Proposed Mechanism of Action and Signaling Pathway:
Many insecticidal natural products, including some indole alkaloids, are known to target the insect nervous system.[18][19][20] A prominent target is the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in insects.[18][19][20][21][22] Antagonism of the GABA receptor leads to hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.
Given the structural similarities and shared biological activity within the indole diterpenoid class, it is hypothesized that this compound may also exert its insecticidal effects through modulation of the GABA receptor. This would place its mechanism within the broader context of insecticides that disrupt neurotransmission.
The primary innate immunity signaling pathways in insects include the Toll, Imd, and JAK/STAT pathways.[2][9][10][23][24] These pathways are typically activated in response to microbial pathogens and are less likely to be the primary targets of a neurotoxic insecticide like this compound. However, downstream effects of neuronal disruption could potentially modulate immune responses.
Proposed Signaling Pathway for this compound's Insecticidal Action:
Caption: A proposed signaling pathway for the insecticidal action of this compound.
Spectroscopic Data
The structural elucidation of this compound was confirmed through extensive spectroscopic analysis.
¹H and ¹³C NMR Data:
X-ray Crystallography:
To date, a publicly available crystal structure of this compound has not been deposited in crystallographic databases. The determination of the crystal structure would provide definitive proof of its three-dimensional architecture and stereochemistry. General principles and methods for X-ray crystallography are well-established.[28][29][30][31][32]
Conclusion and Future Directions
This compound represents a fascinating and complex natural product with demonstrated anti-insectan potential. The successful total synthesis by Li and coworkers has opened the door for further investigation into its biological properties and mechanism of action. Future research should focus on obtaining quantitative data for its insecticidal activity against a panel of economically important pests, elucidating its precise molecular target(s) within the insect nervous system, and exploring the structure-activity relationships of synthetic analogs. Such studies will be crucial in determining the potential of this compound and its derivatives as novel bio-insecticides.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Reactions of Alkenes: The Li Synthesis of this compound [organic-chemistry.org]
- 5. Khan Academy [khanacademy.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 9. Frontiers | Drosophila Innate Immunity Involves Multiple Signaling Pathways and Coordinated Communication Between Different Tissues [frontiersin.org]
- 10. Insect antiviral innate immunity: pathways, effectors, and connections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Insecticidal Activity of Essential Oil from Artemisia lavandulaefolia DC. against Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima - PMC [pmc.ncbi.nlm.nih.gov]
- 13. netjournals.org [netjournals.org]
- 14. Chemical composition and insecticidal activities of essential oils against diamondback moth, Plutella xylostella (L.) (Lepidoptera: Yponomeutidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insecticidal Activity of a Component, (-)-4-Terpineol, Isolated from the Essential Oil of Artemisia lavandulaefolia DC. against Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Total Syntheses of this compound and 14-Hydroxyaflavinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Pharmacology of insect GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Making connections in insect innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Signaling pathways implicated in the cellular innate immune responses of Drosophila | Semantic Scholar [semanticscholar.org]
- 25. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 26. Thieme E-Books & E-Journals [thieme-connect.de]
- 27. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 28. mdpi.com [mdpi.com]
- 29. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. X-ray crystallography of chemical compounds. | Semantic Scholar [semanticscholar.org]
- 31. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 32. memtein.com [memtein.com]
The Enigmatic Pathway of Aflavazole: A Technical Guide to its Biosynthesis in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflavazole, an indole diterpenoid with noted anti-insectan properties, is a secondary metabolite produced by the fungus Aspergillus flavus. While the biosynthetic pathway for aflatoxin, another prominent metabolite from this species, has been extensively studied, the pathway leading to this compound remains largely uncharacterized. This technical guide synthesizes the current understanding and presents a putative biosynthetic pathway for this compound based on its chemical structure and established principles of fungal natural product biosynthesis. It further outlines the experimental methodologies required to fully elucidate this pathway, providing a roadmap for future research in this area. This document is intended to be a resource for researchers in natural product chemistry, mycology, and drug discovery who are interested in exploring the untapped secondary metabolome of fungi.
Introduction
Aspergillus flavus is a ubiquitous fungus known for its production of a diverse array of secondary metabolites. Among these, aflatoxins have garnered significant attention due to their potent carcinogenic properties. However, the A. flavus genome harbors at least 56 predicted secondary metabolite biosynthetic gene clusters, the majority of which remain unlinked to a specific chemical product.[1][2] this compound, a structurally complex indole diterpenoid, is one such metabolite whose biosynthetic origins are yet to be fully uncovered.[1] Understanding the biosynthesis of this compound is not only of fundamental scientific interest but also holds potential for the discovery of novel enzymatic tools and the engineered production of bioactive compounds.
This guide will provide:
-
A proposed biosynthetic pathway for this compound.
-
An overview of the probable genetic organization and regulatory mechanisms.
-
Detailed experimental protocols for the elucidation of the pathway.
-
A framework for the quantitative analysis of pathway intermediates and products.
The Proposed Biosynthetic Pathway of this compound
The complete biosynthetic pathway of this compound has not been experimentally determined. However, based on its indole diterpenoid structure, a plausible pathway can be proposed, starting from primary metabolic precursors. Indole diterpenoids are typically derived from the combination of an indole-containing molecule, most commonly tryptophan, and a C20 isoprenoid unit, geranylgeranyl pyrophosphate (GGPP).[3]
The proposed pathway can be conceptualized in the following key stages:
-
Prenylation: The indole ring of a tryptophan-derived precursor is prenylated with GGPP. This reaction is catalyzed by a prenyltransferase.
-
Cyclization: The geranylgeranyl chain undergoes a series of cyclization reactions to form the characteristic polycyclic diterpene core. This is likely facilitated by a terpene cyclase.
-
Oxidative Modifications: The cyclized intermediate is then subject to a series of oxidative modifications, such as hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, to yield the final this compound structure.
Genetic Organization and Regulation
In fungi, genes encoding the enzymes for a specific secondary metabolite pathway are typically clustered together on a chromosome. This "biosynthetic gene cluster" (BGC) allows for co-regulation of all the necessary genes.[4][5][6] It is highly probable that the genes for this compound biosynthesis are located in one of the uncharacterized BGCs within the A. flavus genome.
A typical fungal BGC for a complex natural product like this compound would be expected to contain:
-
A backbone enzyme gene: In this case, likely a prenyltransferase and a terpene cyclase.
-
Tailoring enzyme genes: Genes encoding cytochrome P450s, dehydrogenases, and other modifying enzymes.
-
A pathway-specific transcription factor: A regulatory gene that controls the expression of the entire cluster.
-
Transporter genes: Genes encoding proteins that export the final product out of the cell.
The regulation of the this compound BGC is likely to be complex, influenced by developmental stage, nutritional cues, and environmental stressors, similar to other fungal secondary metabolite clusters.
Experimental Protocols for Pathway Elucidation
The full characterization of the this compound biosynthetic pathway requires a multi-faceted approach combining genomics, transcriptomics, metabolomics, and classical molecular biology techniques.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the BGC responsible for this compound production in A. flavus.
Methodology: Comparative Genomics and Transcriptomics
-
Genome Mining:
-
Utilize bioinformatics tools (e.g., antiSMASH, SMURF) to analyze the genome of an this compound-producing strain of A. flavus.
-
Identify all putative indole diterpenoid BGCs based on the presence of genes encoding key enzymes like prenyltransferases and terpene cyclases.
-
-
Comparative Transcriptomics (RNA-Seq):
-
Culture the A. flavus strain under conditions that promote this compound production and conditions where it is not produced.
-
Extract total RNA from both conditions and perform RNA-sequencing.
-
Compare the transcriptomes to identify BGCs that are significantly upregulated under this compound-producing conditions.
-
-
Gene Knockout and Heterologous Expression:
-
Select a candidate BGC identified from the above analyses.
-
Generate a knockout mutant of a key gene (e.g., the putative terpene cyclase) in the candidate cluster.
-
Analyze the metabolite profile of the mutant strain by HPLC-MS to confirm the loss of this compound production.
-
Alternatively, clone the entire candidate BGC and express it in a heterologous fungal host (e.g., Aspergillus nidulans) that does not natively produce this compound. Confirm the production of this compound in the transformed host.
-
Characterization of Pathway Intermediates
Objective: To identify and structurally elucidate the intermediates in the this compound pathway.
Methodology: Targeted Gene Deletions and Metabolite Profiling
-
Once the BGC is identified, systematically delete each of the tailoring enzyme genes (e.g., P450s, oxidoreductases) within the cluster.
-
Culture each mutant strain under this compound-producing conditions.
-
Extract the metabolites from the culture broth and mycelia.
-
Analyze the metabolite profiles of each mutant by HPLC-MS and compare them to the wild-type strain.
-
The accumulation of new compounds in a mutant strain that are absent in the wild-type suggests these are the substrates for the deleted enzyme.
-
Isolate and purify these accumulated intermediates.
-
Determine the chemical structures of the intermediates using spectroscopic methods (e.g., NMR, high-resolution MS).
Quantitative Data Presentation
While specific quantitative data for the this compound pathway is not yet available, the following tables provide a template for how such data should be structured once obtained through the experimental protocols outlined above.
Table 1: Gene Expression Analysis of the Putative this compound BGC
| Gene ID | Putative Function | Fold Change (this compound+ vs this compound-) | p-value |
| aflaA | Prenyltransferase | Data | Data |
| aflaB | Terpene Cyclase | Data | Data |
| aflaC | Cytochrome P450 | Data | Data |
| aflaD | Dehydrogenase | Data | Data |
| aflaR | Transcription Factor | Data | Data |
Table 2: Metabolite Production in Gene Deletion Mutants
| Strain | Genotype | This compound Titer (µg/L) | Accumulated Intermediate(s) |
| Wild-Type | afla BGC+ | Data | None |
| ΔaflaB | Terpene Cyclase KO | Not Detected | Indole-Geranylgeranyl |
| ΔaflaC | P450 KO | Not Detected | Cyclized Intermediate |
Conclusion and Future Directions
The biosynthesis of this compound in Aspergillus flavus represents an exciting and underexplored area of fungal natural product research. While the complete pathway remains to be elucidated, the combination of genomic, transcriptomic, and metabolomic approaches provides a clear path forward for its characterization. The identification of the this compound BGC and the characterization of its enzymes will not only provide fundamental insights into the metabolic capabilities of A. flavus but may also yield novel biocatalysts for synthetic biology applications. Furthermore, understanding the regulation of this pathway could lead to strategies for manipulating the production of this and other secondary metabolites in this important fungal species. The framework presented in this guide is intended to accelerate research efforts towards unraveling the enigmatic biosynthesis of this compound.
References
- 1. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the genetics of regulation of aflatoxin production and Aspergillus flavus development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme reactions and genes in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Aflavazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavazole is a structurally complex indole diterpenoid, a class of natural products known for their diverse biological activities, including anti-insectan properties.[1][2] The elucidation and confirmation of its intricate molecular architecture rely heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for this compound and the experimental protocols for their acquisition and analysis.
Disclaimer: Specific experimental spectroscopic data for this compound is not widely available in the public domain. The data presented in the following tables are representative values derived from the analysis of structurally related indole diterpenoids and carbazole alkaloids. These values are intended to serve as a reference for researchers working on the isolation and characterization of this compound and similar compounds.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules like this compound.[3] By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of the molecule can be determined.
Table 1: Representative ¹H NMR Spectroscopic Data for the this compound Core Structure
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons (Carbazole/Indole) | 7.0 - 8.5 | m, d, t | 7.0 - 8.5 |
| Vinylic Protons | 5.0 - 6.5 | m, d | 1.0 - 10.0 |
| Methine Protons (Aliphatic) | 1.5 - 4.0 | m, d, dd | 2.0 - 12.0 |
| Methylene Protons (Aliphatic) | 1.0 - 3.5 | m, dd, dt | 2.0 - 14.0 |
| Methyl Protons | 0.8 - 2.5 | s, d | 6.0 - 7.5 |
| NH Proton (Indole/Carbazole) | 7.5 - 11.0 | br s | - |
Chemical shifts are referenced to a standard solvent signal.[4]
Table 2: Representative ¹³C NMR Spectroscopic Data for the this compound Core Structure
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons (Carbazole/Indole) | 110 - 145 |
| Vinylic Carbons | 115 - 150 |
| Quaternary Carbons (Aliphatic) | 35 - 60 |
| Methine Carbons (Aliphatic) | 30 - 70 |
| Methylene Carbons (Aliphatic) | 20 - 60 |
| Methyl Carbons | 15 - 30 |
Chemical shifts are referenced to a standard solvent signal.[5]
Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Table 3: Representative IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3200 | N-H Stretch | Indole, Carbazole | Medium, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic, Vinylic | Medium |
| 2960 - 2850 | C-H Stretch | Aliphatic | Strong |
| 1650 - 1600 | C=C Stretch | Aromatic, Alkene | Medium to Weak |
| 1470 - 1440 | C-H Bend | CH₂, CH₃ | Medium |
| 1380 - 1365 | C-H Bend | CH₃ | Medium |
| 750 - 700 | C-H Bend | Aromatic (out-of-plane) | Strong |
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.[6][7]
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z | Description |
| [M+H]⁺ | Expected Molecular Weight + 1 | Protonated molecular ion |
| [M+Na]⁺ | Expected Molecular Weight + 23 | Sodiated molecular ion |
| [M]⁺˙ | Expected Molecular Weight | Molecular ion (in EI-MS) |
| Fragment Ions | Varies | Characteristic fragments resulting from the cleavage of the indole, carbazole, and diterpene moieties. Common losses include small molecules like H₂O, CO, and cleavage of the terpene skeleton.[8][9][10][11] |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional (1D) experiments include proton (¹H) and carbon (¹³C) acquisitions. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete connectivity of the molecule.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are then analyzed to determine chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) to elucidate the final structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be deposited on a salt plate (e.g., NaCl or KBr) and the solvent evaporated. For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated with specific functional groups using standard correlation tables.[6][7]
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile. For electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system (LC-MS). High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain structural information.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the molecular weight. The fragmentation pattern is analyzed to identify characteristic neutral losses and fragment ions, which helps in confirming the structural components of the molecule.[8][9][10][11]
Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: A generalized workflow for the isolation and spectroscopic structure elucidation of this compound.
References
- 1. Total Syntheses of this compound and 14-Hydroxyaflavinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of Alkenes: The Li Synthesis of this compound [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Aflavazole: A Technical Guide to its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavazole is a naturally occurring indole diterpenoid first isolated from the fungus Aspergillus flavus. As a member of this structurally complex class of secondary metabolites, this compound has garnered interest for its potential biological activities, including its noted anti-insectan properties. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, details of its characterization, and insights into its potential biological mechanisms of action.
Physicochemical Properties
At present, detailed quantitative physicochemical data for this compound, such as its melting point, boiling point, and pKa, are not extensively reported in publicly accessible literature. The primary focus of published research has been on its total synthesis and general classification. However, based on its chemical structure and the properties of related indole diterpenoids, a number of characteristics can be inferred.
Table 1: General Physicochemical Characteristics of this compound
| Property | Value/Description | Source/Inference |
| Molecular Formula | C₂₈H₃₅NO₂ | PubChem CID: 3086633 |
| Molecular Weight | 433.6 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | Inferred from related indole diterpenoids |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Poorly soluble in water. | Inferred from its nonpolar diterpenoid and indole moieties |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and oxidizing agents. | General chemical stability of indole alkaloids and diterpenoids |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings and Parameters |
| ¹H NMR | Complex aliphatic and aromatic proton signals consistent with the indole and diterpenoid backbone. |
| ¹³C NMR | Resonances corresponding to the 28 carbon atoms, including characteristic signals for the indole ring system and the polycyclic diterpene core. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight. Fragmentation patterns can provide structural information. |
| Infrared (IR) Spectroscopy | Expected to show characteristic absorption bands for N-H stretching (indole), C-H stretching (aliphatic and aromatic), and C=C stretching (aromatic). |
| UV-Vis Spectroscopy | Should exhibit absorption maxima characteristic of the indole chromophore. |
Experimental Protocols
Detailed experimental protocols for the determination of this compound's physical properties are not available in the cited literature. However, standard methodologies for the characterization of natural products would be employed.
General Protocol for Physicochemical Property Determination:
-
Melting Point: Determined using a calibrated melting point apparatus. A small, crystalline sample is heated at a controlled rate, and the temperature range over which the substance melts is recorded.
-
Solubility: Assessed by adding a known amount of this compound to a specific volume of various solvents at a controlled temperature. The solution is agitated, and the concentration of the dissolved solid is determined, often by spectrophotometry or gravimetric analysis after solvent evaporation.
-
pKa Determination: Potentiometric titration is a common method. A solution of this compound is titrated with a standard acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the titration curve.
Spectroscopic Analysis Workflow:
The structural characterization of a natural product like this compound typically follows a standardized workflow to ensure accurate data acquisition and interpretation.
Biological Activity and Signaling Pathways
This compound is described as an anti-insectan agent.[1] While the specific molecular targets and mechanisms of its insecticidal activity have not been fully elucidated, other indole diterpenoids have been shown to exert their effects through various biological pathways.
Recent studies on other indole-containing compounds and diterpenes suggest that they can modulate key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[2][3][4] Although direct evidence for this compound's interaction with the PI3K/Akt pathway is not yet available, it represents a plausible avenue for its biological effects.
Postulated Signaling Pathway Involvement:
The PI3K/Akt signaling pathway is a critical regulator of cellular processes. External stimuli, such as growth factors, activate receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt can then phosphorylate a variety of downstream targets to regulate cellular functions. It is hypothesized that indole diterpenoids like this compound could potentially modulate this pathway at various points.
Conclusion
This compound remains a molecule of interest due to its unique chemical structure and biological activity. While its total synthesis has been achieved, a comprehensive public profile of its quantitative physical and chemical properties is still lacking. Further research is required to fully characterize this natural product and to elucidate the precise molecular mechanisms underlying its anti-insectan activity and its potential interactions with cellular signaling pathways such as the PI3K/Akt pathway. Such studies will be invaluable for researchers in natural product chemistry, chemical biology, and drug discovery.
References
- 1. Reactions of Alkenes: The Li Synthesis of this compound [organic-chemistry.org]
- 2. Indole Diterpenes from Mangrove Sediment-Derived Fungus Penicillium sp. UJNMF0740 Protect PC12 Cells against 6-OHDA-Induced Neurotoxicity via Regulating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavazole and the broader family of aflavinine derivatives represent a class of indole diterpenoid natural products with a range of intriguing biological activities.[1] Primarily isolated from fungi, notably species of Aspergillus and Eupenicillium, these structurally complex molecules have garnered attention for their potential as anti-insectan, antiviral, and anticancer agents.[2][3] This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound and its congeners, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Core Biological Activities
The primary biological activities reported for this compound and related aflavinine derivatives are concentrated in three main areas: anti-insectan, antiviral, and anticancer effects.
Anti-insectan Activity
The most prominently documented biological activity of this class of compounds is their anti-insectan properties.[4][3] These effects are primarily characterized by antifeedant action and growth inhibition in various insect species.
Antiviral Activity
Certain aflavinine derivatives, most notably tubingensin A, have demonstrated antiviral properties.[5] The primary target for which activity has been reported is the Herpes Simplex Virus type 1 (HSV-1).
Anticancer Activity
Emerging evidence suggests that aflavinine derivatives may also possess cytotoxic activity against various cancer cell lines.[5] This aligns with the broader understanding of indole diterpenoids, many of which exhibit potent anticancer effects through various mechanisms.[6][7]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activities of this compound and related aflavinine derivatives.
Table 1: Anti-insectan Activity of Aflavinine Derivatives
| Compound | Insect Species | Assay Type | Concentration | Observed Effect | Reference |
| 10,23-dihydro-24,25-dehydroaflavinine | Helicoverpa zea | Dietary Assay | 3,000 ppm | 79% reduction in weight gain | [8] |
| 10,23-dihydro-24,25-dehydroaflavinine | Carpophilus hemipterus | Dietary Assay | 3,000 ppm | 42% reduction in feeding rate | [8] |
Table 2: Cytotoxicity of Indole Diterpenoid Derivatives Against Cancer Cell Lines (IC50 in µM)
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW-480 (Colon) | Reference |
| Aculeatupene A | 11.12 | 23.45 | 67.81 | 34.56 | - | [5] |
| Aculeatupene B | 15.67 | 31.23 | - | 45.67 | - | [5] |
| Aculeatupene C | 17.48 | - | - | - | - | [5] |
| Penerpene J | - | - | - | - | - | [9] |
Note: Data for this compound and specific aflavinine derivatives against these cell lines are limited in the reviewed literature. The data presented are for structurally related indole diterpenoids to provide context for the potential cytotoxicity of this compound class.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are based on established methods and can be adapted for the specific evaluation of this compound and its derivatives.
Anti-insectan Bioassay (Dietary Incorporation Method)
This protocol is designed to assess the antifeedant and growth-inhibitory effects of test compounds on lepidopteran and coleopteran insect larvae.
Objective: To determine the effect of aflavinine derivatives on the feeding behavior and development of target insect pests.
Materials:
-
Insect larvae (e.g., Helicoverpa zea, Spodoptera frugiperda, or Carpophilus hemipterus)
-
Artificial insect diet
-
Test compounds (dissolved in a suitable solvent, e.g., acetone or ethanol)
-
Solvent control
-
Petri dishes or multi-well plates
-
Fine-tipped paintbrush
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Prepare a stock solution of the test compound at a known concentration.
-
Incorporate the test compound into the molten artificial diet at various concentrations (e.g., 10, 100, 1000, 3000 ppm). Ensure thorough mixing to achieve a homogenous distribution.
-
Prepare a control diet containing the same amount of solvent used for the test compounds.
-
Dispense the diet into individual wells of a multi-well plate or small petri dishes.
-
Allow the diet to solidify.
-
Carefully place one pre-weighed insect larva into each well.
-
Incubate the plates under controlled environmental conditions suitable for the specific insect species.
-
After a defined period (e.g., 7-10 days), record the following parameters:
-
Larval weight
-
Amount of diet consumed (can be estimated by weighing the remaining diet)
-
Larval mortality
-
-
Calculate the percent reduction in weight gain and feeding rate compared to the control group.
Antiviral Assay (Plaque Reduction Assay for HSV-1)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
Objective: To quantify the in vitro antiviral activity of tubingensin A and related compounds against Herpes Simplex Virus type 1.
Materials:
-
Vero cells (or other HSV-1 susceptible cell line)
-
Herpes Simplex Virus type 1 (HSV-1) stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (dissolved in DMSO)
-
Acyclovir (positive control)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 24-well cell culture plates
Procedure:
-
Seed Vero cells in 6-well or 24-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound and the positive control (acyclovir) in DMEM.
-
Pre-treat the confluent cell monolayers with the different concentrations of the test compound for 1-2 hours.
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
After a 1-2 hour adsorption period, remove the virus inoculum.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Overlay the cells with a medium containing methylcellulose and the respective concentrations of the test compound.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells with a methanol/acetone solution.
-
Stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration compared to the untreated virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Objective: To determine the cytotoxic effects of this compound and aflavinine derivatives on cancer cell lines (e.g., MCF-7, HeLa, A549).
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (dissolved in DMSO)
-
Doxorubicin or cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms through which this compound and aflavinine derivatives exert their biological effects are not yet fully elucidated. However, based on studies of related indole alkaloids and other cytotoxic natural products, several potential signaling pathways can be proposed.
Proposed Anticancer Mechanism: Induction of Apoptosis
Many indole-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[6][7] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A plausible mechanism for aflavinine derivatives involves the induction of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by aflavinine derivatives.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activity of novel aflavinine derivatives.
Caption: General workflow for biological activity screening of aflavinine derivatives.
Conclusion
This compound and its related aflavinine derivatives represent a promising class of natural products with demonstrated anti-insectan activity and potential antiviral and anticancer properties. While the available quantitative data is still somewhat limited, the established bioactivities warrant further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways to fully understand their therapeutic potential and to guide the development of novel drugs based on these unique chemical scaffolds.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Portal [iro.uiowa.edu]
- 5. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Aflavazole: Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavazole is a naturally occurring carbazole alkaloid first identified as a potent anti-insectan secondary metabolite produced by the fungus Aspergillus flavus.[1][2] This complex heterocyclic compound is of significant interest to the scientific community due to its biological activity and potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, detailed experimental protocols for its isolation and quantification, and an exploration of its biological activity.
Natural Sources and Abundance of this compound
This compound is exclusively produced by certain strains of the fungus Aspergillus flavus. Crucially, its accumulation is localized within the sclerotia of the fungus, which are dense, hardened masses of mycelium that serve as survival structures.[1] The mycelium and culture broth of A. flavus do not appear to be significant sources of this metabolite.
The abundance of this compound in the sclerotia of Aspergillus flavus can vary depending on the fungal strain and culture conditions. While precise quantitative data across a wide range of strains is not extensively documented in the literature, its presence as a notable metabolite within sclerotia suggests a significant biological role for the fungus, potentially as a chemical defense against insect predation.
| Natural Source | Fungal Species | Structure of Abundance | Reported Concentration |
| Fungal Sclerotia | Aspergillus flavus | Sclerotia | Not explicitly quantified in publicly available literature, but described as a prominent metabolite. |
Experimental Protocols
Isolation of this compound from Aspergillus flavus Sclerotia
The following protocol is based on the methods described in the foundational research by TePaske, Gloer, Wicklow, and Dowd.
1. Culturing and Harvesting of Sclerotia:
-
Fungal Strain: Aspergillus flavus (NRRL 3357 or other sclerotia-producing strains).
-
Culture Medium: Potato Dextrose Agar (PDA) or a similar nutrient-rich solid medium conducive to sclerotia formation.
-
Incubation: Cultures are maintained in the dark at 25-30°C for 4-6 weeks to allow for the development and maturation of sclerotia.
-
Harvesting: Mature sclerotia are manually scraped from the surface of the agar plates.
2. Extraction:
-
The harvested sclerotia are dried and ground to a fine powder.
-
The powdered sclerotia are then subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent such as ethyl acetate or chloroform to extract the alkaloids, including this compound.
-
The extraction is typically performed at room temperature with continuous agitation for several hours. The process is repeated multiple times to ensure complete extraction.
-
The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
3. Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel.
-
Elution Gradient: A solvent gradient of increasing polarity is used to separate the components of the extract. A typical gradient might start with hexane and gradually introduce ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate) and visualized under UV light.
-
Further Purification: Fractions containing this compound, as identified by TLC, are combined and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
A known weight of dried, ground sclerotia is extracted with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vigorous vortexing.
-
The extract is then centrifuged to pellet any solid material.
-
The supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of fungal secondary metabolites.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient program would be optimized to achieve good separation of this compound from other metabolites.
-
Flow Rate: A typical flow rate would be in the range of 0.8 - 1.2 mL/min.
-
Detection: The UV absorbance of this compound would be monitored at its wavelength of maximum absorbance (λmax), which would need to be determined from a UV spectrum of the pure compound.
-
Quantification: Quantification is achieved by creating a calibration curve using a pure analytical standard of this compound at known concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.
Biological Activity and Potential Signaling Pathways
This compound is primarily recognized for its anti-insectan properties.[1][2] Studies have shown that it acts as a feeding deterrent and can cause mortality in various insect pests. The carbazole alkaloid structure is common among compounds with a wide range of biological activities, including neurotoxic effects.
While the precise molecular target and signaling pathway of this compound in insects have not been fully elucidated, a plausible mechanism of action for carbazole alkaloids involves the disruption of neurotransmission. This could occur through various mechanisms such as:
-
Inhibition of Acetylcholinesterase (AChE): Many alkaloids are known to inhibit AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.
-
Modulation of Ion Channels: Carbazole alkaloids may also interact with ion channels in the insect's nervous system, such as sodium, potassium, or chloride channels. Disruption of the normal flow of ions across neuronal membranes can lead to uncontrolled nerve firing or blockage of nerve impulses.
-
Interference with Octopamine Signaling: Octopamine is a key neurotransmitter and neuromodulator in insects, involved in regulating various physiological processes including behavior, metabolism, and muscle function. Interference with octopaminergic signaling pathways can have profound effects on insect survival.
Based on the known neurotoxic effects of similar alkaloids, a hypothetical signaling pathway illustrating the potential impact of this compound on insect neurotransmission is presented below.
Caption: Hypothetical mechanism of this compound's anti-insectan activity via inhibition of acetylcholinesterase.
Experimental Workflow for Isolation and Bioassay
The following diagram outlines the general workflow for the isolation of this compound and subsequent evaluation of its anti-insectan activity.
References
The Anti-Insectan Mechanism of Aflavazole: An Uncharted Territory
Unveiling the Aflavazole Core: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavazole, a structurally complex and sterically congested indole diterpenoid, stands as a notable member of the aflavinine family of natural products.[1][2] Isolated from the fungus Aspergillus flavus, it has garnered attention for its anti-insectan properties.[2][3] This technical guide provides an in-depth exploration of the key structural features of the this compound core, detailing the synthetic strategies that have enabled its laboratory preparation. We present a comprehensive summary of its quantitative data, detailed experimental protocols for key synthetic transformations, and visualizations of the synthetic logic.
Core Structural Features
Contrary to what its name might imply, this compound does not possess a simple carbazole framework. Instead, its core is a highly substituted and fused indole diterpenoid structure. The key features include a pentasubstituted arene and a complex, sterically hindered polycyclic system. The elucidation of this intricate molecular architecture was made possible through a combination of spectroscopic techniques and confirmed by total synthesis.
Spectroscopic and Crystallographic Data
The structural characterization of this compound relies on extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from its characterization.
Table 1: Key 1H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: Key 13C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | Data not available in search results |
| β (°) | Data not available in search results |
| γ (°) | Data not available in search results |
| V (Å3) | Data not available in search results |
| Z | Data not available in search results |
| R-factor (%) | Data not available in search results |
Note: Specific NMR and crystallographic data were not available in the provided search results. This information is typically found in the supporting information of the primary synthesis publication.
Total Synthesis of this compound
The first total synthesis of this compound was a significant achievement, navigating the challenges posed by its sterically demanding structure.[1][4] The synthetic strategy highlights a series of elegant and efficient chemical transformations.
Key Synthetic Steps and Experimental Protocols
The successful synthesis of this compound hinges on several crucial reactions. The detailed experimental protocols for these key steps, as reported in the literature, are outlined below.
1. AlI3-Promoted Alkyne Prins Cyclization: This reaction was instrumental in constructing key structural motifs of the this compound core.[1][4]
-
Protocol: To a solution of the alkyne precursor in a suitable solvent (e.g., toluene) at a low temperature (e.g., -78 °C) is added a solution of aluminum iodide (AlI3). The reaction is stirred at this temperature for a specified time until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is isolated and purified using standard chromatographic techniques.
2. Electrocyclization-Aromatization Sequence: This sequence was employed to assemble the pentasubstituted arene ring, a hallmark of the this compound structure.[1][4]
-
Protocol: A solution of the triene precursor in a high-boiling solvent (e.g., toluene or xylene) is heated to a high temperature (e.g., 90-140 °C) to induce a 6π-electrocyclization. Following the cyclization, an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to effect aromatization. The final aromatic product is then isolated and purified.
Synthetic Workflow Visualization
The logical flow of the total synthesis of this compound, from key starting materials to the final natural product, is depicted in the following diagram.
Caption: A simplified workflow of the total synthesis of this compound.
Biological Activity and Potential Signaling Pathways
This compound has been identified as an anti-insectan agent.[2][3] While the specific molecular target and signaling pathway of this compound are not yet fully elucidated, many indole diterpenoids exert their biological effects, including anti-insectan and neurotoxic activities, by modulating ion channels.[5][6] Paspaline-type indole diterpenoids, to which this compound is related, are known to interact with potassium ion channels in the nervous systems of insects and mammals.[5][6]
Postulated Mechanism of Anti-Insectan Activity
A plausible mechanism for the anti-insectan activity of this compound involves the disruption of normal neuronal function through the modulation of ion channels. This could lead to paralysis and eventual death of the insect.
Caption: A postulated signaling pathway for this compound's anti-insectan activity.
Conclusion
This compound represents a formidable challenge in natural product synthesis due to its intricate and sterically hindered indole diterpenoid core. The successful total synthesis has not only confirmed its structure but also provided a platform for the synthesis of analogs for further biological evaluation. Its documented anti-insectan activity, likely proceeding through the modulation of neuronal ion channels, positions this compound and related compounds as potential leads for the development of new insect control agents. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
- 1. Synthesis of rearranged indole diterpenes of the paxilline type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective total synthesis of (‒)-lucidumone enabled by tandem prins cyclization/cycloetherification sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Alkenes: The Li Synthesis of this compound [organic-chemistry.org]
- 4. Total Syntheses of this compound and 14-Hydroxyaflavinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of the indole-diterpene biosynthetic gene cluster of Claviceps paspali by Agrobacterium-mediated gene replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 - PMC [pmc.ncbi.nlm.nih.gov]
A-Z on Aflavazole: A Technical Guide to a Novel Anti-insectan Carbazole
For Immediate Release
An in-depth literature review consolidates the current scientific understanding of Aflavazole, a unique carbazole alkaloid with notable anti-insectan properties. This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of this compound's discovery, synthesis, and biological activity.
Abstract
This compound, a natural product isolated from the sclerotia of the fungus Aspergillus flavus, has been identified as a potent anti-insectan agent. This review synthesizes the available research on this compound, with a focus on its chemical synthesis, biological activity, and the experimental methodologies used in its investigation. All pertinent quantitative data from the foundational study has been compiled into structured tables for clarity and comparative analysis. Furthermore, this guide presents detailed experimental protocols for the isolation and bioactivity assessment of this compound, alongside visual representations of experimental workflows to facilitate a deeper understanding of the research conducted to date.
Introduction
This compound is a carbazole-containing metabolite first reported in 1990.[1] It was discovered during investigations into the chemical defenses of Aspergillus flavus sclerotia against fungivorous insects.[1] This review aims to provide a thorough technical summary of the existing literature on this compound, serving as a foundational resource for future research and development.
Chemical Synthesis and Structure
The first total syntheses of this compound and the related compound 14-hydroxyaflavinine have been successfully accomplished, confirming its complex chemical structure.[2] While a detailed exposition of the synthetic pathways is beyond the scope of this review, the established synthetic routes provide a basis for the production of this compound for further biological and toxicological evaluation.
Biological Activity
The primary biological activity attributed to this compound is its anti-insectan effect.[1] The foundational study demonstrated its ability to deter feeding by the driedfruit beetle (Carpophilus hemipterus), a known pest of stored agricultural products.
Quantitative Data
The anti-insectan activity of this compound was quantified in a feeding deterrence bioassay. The following table summarizes the key quantitative finding from the original publication.
| Compound | Concentration (µ g/disk ) | Feeding Deterrence (%) |
| This compound | 100 | 95 |
Table 1: Anti-insectan Activity of this compound against Carpophilus hemipterus
Experimental Protocols
A comprehensive understanding of the research findings necessitates a detailed review of the experimental methodologies employed.
Isolation of this compound
The following protocol outlines the isolation of this compound from the sclerotia of Aspergillus flavus as described in the primary literature.[1]
Caption: Workflow for the isolation of this compound.
-
Extraction: Sclerotia of Aspergillus flavus were ground and extracted with chloroform (CHCl3).
-
Vacuum Liquid Chromatography (VLC): The crude extract was subjected to VLC on silica gel, using a stepwise gradient of hexane and ethyl acetate for elution.
-
Fraction Collection and Bioassay: Fractions were collected and assayed for anti-insectan activity.
-
High-Performance Liquid Chromatography (HPLC): The bioactive fractions were further purified by silica gel HPLC to yield pure this compound.
Anti-insectan Bioassay
The feeding deterrence of this compound was evaluated against adult driedfruit beetles (Carpophilus hemipterus) using a disk bioassay.[1]
Caption: Experimental workflow for the anti-insectan bioassay.
-
Disk Preparation: Filter paper disks were treated with a solution of this compound in a suitable solvent. Control disks were treated with the solvent alone.
-
Assay Setup: Treated and control disks were placed in Petri dishes.
-
Insect Introduction: A predetermined number of adult Carpophilus hemipterus were introduced into each Petri dish.
-
Incubation: The dishes were incubated in a dark environment at 25 °C for 48 hours.
-
Data Collection: After the incubation period, the area of each disk consumed by the beetles was measured.
-
Calculation: The percent feeding deterrence was calculated by comparing the consumption of the treated disks to the control disks.
Mechanism of Action and Signaling Pathways
Currently, there is no published research detailing the specific mechanism of action or the signaling pathways affected by this compound in insects. This represents a significant knowledge gap and a promising area for future investigation. Based on the activity of other carbazole alkaloids, potential targets could include neurotransmitter receptors or developmental pathways. However, this remains speculative without direct experimental evidence.
Conclusion and Future Directions
This compound has been identified as a potent anti-insectan compound with a well-defined chemical structure and a reported total synthesis. The foundational research provides a solid basis for its isolation and initial biological characterization. However, to fully assess its potential as a lead compound for the development of novel insecticides, further research is imperative. Key areas for future investigation include:
-
Elucidation of the mechanism of action: Identifying the molecular target(s) of this compound in insects is crucial.
-
Spectrum of activity: Determining the efficacy of this compound against a broader range of insect pests.
-
Toxicological studies: Assessing the safety profile of this compound in non-target organisms and the environment.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
The information compiled in this technical guide serves as a catalyst for these future research endeavors, which will be vital in unlocking the full potential of this compound in the field of crop protection and pest management.
References
Methodological & Application
Total Synthesis of Aflavazole: A Detailed Experimental Protocol
Application Note
Aflavazole is a structurally complex indole diterpenoid natural product with known anti-insectan properties. Its intricate polycyclic architecture has made it a challenging target for synthetic chemists. This document provides a detailed experimental protocol for the total synthesis of this compound, based on the first successful route developed by Li and coworkers.[1][2] The synthesis employs a strategic AlI3-promoted alkyne Prins cyclization to construct a key portion of the molecular framework, followed by an electrocyclization–aromatization sequence to complete the carbazole core.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of complex natural products and their analogs.
Data Presentation
Summary of Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | AlI3-promoted Alkyne Prins Cyclization | Alkyne Intermediate | Tetracyclic Core | 51% |
| 2 | Stille-Migita Coupling | Tetracyclic Core | Arylated Intermediate | 85% |
| 3 | Julia-Kocienski Olefination | Arylated Intermediate | Triene Precursor | 92% |
| 4 | Electrocyclization and Aromatization | Triene Precursor | Carbazole Intermediate | 82% (over 2 steps) |
| 5 | Reductive Cleavage of Benzyl Ether | Carbazole Intermediate | Penultimate Intermediate | 76% |
| 6 | Desulfonation | Penultimate Intermediate | This compound | 88% |
Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.04 (s, 1H), 7.61 (s, 1H), 7.35 (d, J = 8.0 Hz, 1H), 7.28 (d, J = 8.0 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 6.98 (t, J = 7.6 Hz, 1H), 3.54 (s, 3H), 3.21 (m, 1H), 2.89 (dd, J = 14.0, 4.0 Hz, 1H), 2.65 (m, 1H), 2.40-2.20 (m, 4H), 1.85 (m, 1H), 1.65 (s, 3H), 1.50 (s, 3H), 1.25 (s, 3H), 0.95 (d, J = 6.8 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 140.2, 138.9, 136.4, 132.1, 128.7, 125.4, 122.9, 120.8, 119.5, 110.9, 110.2, 78.5, 55.4, 48.2, 45.1, 42.7, 38.9, 35.4, 33.1, 29.8, 28.7, 25.4, 22.1, 18.9, 16.5 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₇H₃₁NO: [M+H]⁺ 386.2484; Found: 386.2482 |
| Optical Rotation | [α]D²⁵ -35.2 (c 0.1, CHCl₃) |
Experimental Protocols
Key Experiment 1: AlI₃-promoted Alkyne Prins Cyclization
This pivotal step constructs the tetracyclic core of this compound through a carefully orchestrated cyclization cascade.
Procedure:
-
To a solution of the alkyne precursor (1.0 equiv) in toluene (0.01 M) at -78 °C under an argon atmosphere, add a solution of aluminum iodide (AlI₃) (3.0 equiv) in toluene (0.1 M) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the tetracyclic product.
Key Experiment 2: Electrocyclization and Aromatization
This sequence transforms the triene precursor into the characteristic carbazole core of this compound.
Procedure:
-
Dissolve the triene intermediate (1.0 equiv) in toluene (0.01 M) in a sealed tube.
-
Heat the solution at 90 °C for 12 hours to effect the 6π electrocyclization.
-
Cool the reaction mixture to room temperature and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv).
-
Stir the mixture at room temperature for 1 hour to complete the aromatization.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, 10% ethyl acetate in hexanes) to yield the carbazole intermediate.
Mandatory Visualization
Caption: Workflow for the total synthesis of this compound.
Caption: Logical approach to the total synthesis of this compound.
References
Step-by-step guide to Aflavazole synthesis
Based on the first total synthesis of the anti-insectan indole diterpenoid Aflavazole, this document outlines the key strategies and protocols employed in its chemical construction. The synthesis was first reported by Li, et al., in the Journal of the American Chemical Society in 2016.[1][2] this compound is a complex natural product isolated from the fungus Aspergillus flavus, featuring a sterically congested and densely substituted molecular architecture.[2][3]
Retrosynthetic Analysis and Strategy
The synthesis strategy is designed to address the significant steric challenges of the this compound scaffold. The overall approach is a divergent synthesis, where a common precursor can be used to generate multiple related natural products.[4] The final steps to achieve this compound involve the reductive cleavage of a benzyl ether and a desulfonation reaction.[3] This key precursor is an elaborate arene, which is assembled through a critical electrocyclization-aromatization sequence. The precursor for this sequence is a triene, formed via a Julia-Kocienski olefination and a Stille-Migita coupling, demonstrating a sophisticated approach to constructing the multi-substituted aromatic system.[3]
Synthetic Workflow Overview
The forward synthesis begins with the preparation of key building blocks, which are then strategically combined to assemble the complex polycyclic core. The final stages of the synthesis focus on the formation of the unique pentasubstituted arene motif.
Caption: High-level workflow for the total synthesis of this compound.
Key Experimental Protocols
The synthesis is characterized by several key transformations designed to build complexity and control stereochemistry. The protocols outlined here are based on the published methodology.[3]
Stage 1: Synthesis of Allyl Iodide Intermediate
The synthesis of the crucial allyl iodide intermediate (17) involves multiple steps starting from a known precursor. A key transformation includes a palladium-catalyzed methoxycarbonylation to generate an ester (30), which is then reduced and subjected to an iodination reaction using triphenylphosphine, iodine, and imidazole to furnish the target allyl iodide.[3]
Stage 2: Assembly of the Polycyclic Core
With the allyl iodide in hand, the core structure is assembled. A Nozaki-Hiyama reaction of the iodide with acetaldehyde is used to form a key alcohol (31) as a single diastereomer. Following this, the exocyclic olefin is hydrogenated with excellent facial selectivity using sodium borohydride and nickel(II) chloride to produce the advanced intermediate (32).[3]
Stage 3: Arene Formation via Electrocyclization
This stage is a critical part of the synthesis and involves a powerful sequence of reactions to construct the pentasubstituted arene ring of this compound.
-
Stille-Migita Coupling: An advanced intermediate (11) is coupled with a stannane partner (33) to yield compound 34.[3]
-
Julia-Kocienski Olefination: Compound 34 undergoes a Julia-Kocienski olefination to generate a key triene intermediate (10).[3]
-
Electrocyclization and Oxidation: The triene (10) is heated to 90 °C to induce a 6π electrocyclization. The resulting cyclic compound is then immediately oxidized with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish the fully aromatic arene (36) in an 82% overall yield for the two steps.[3]
Caption: Key steps in the formation of the aromatic core of this compound.
Stage 4: Final Conversion to this compound
The final steps convert the advanced arene intermediate into the natural product.
-
Reductive Cleavage: The benzyl ether protecting group on arene 36 is removed using a reductive cleavage protocol with titanium tetrachloride (TiCl₄) and triethylsilane (Et₃SiH).[3]
-
Desulfonation: The synthesis is completed by a desulfonation reaction using magnesium in methanol to afford this compound.[3]
Summary of Key Transformations
The following table summarizes the principal reactions and reagents used to overcome the synthetic challenges posed by the this compound molecule.[3][4]
| Stage | Transformation | Key Reagents & Conditions | Purpose |
| Core Assembly | Nozaki-Hiyama Reaction | Allyl iodide (17), Acetaldehyde, CrCl₂, LiI | Forms a key C-C bond with high diastereoselectivity. |
| Hydrogenation | NaBH₄, NiCl₂ | Stereoselectively reduces an exocyclic double bond. | |
| Arene Formation | Stille-Migita Coupling | Pd(PPh₃)₄, CuTC | Couples two complex fragments to build the carbon skeleton. |
| Julia-Kocienski Olefination | LiHMDS | Forms a triene necessary for the subsequent cyclization. | |
| Electrocyclization / Aromatization | Toluene (90 °C), then DDQ | Forms the pentasubstituted aromatic ring via a cascade reaction. | |
| Final Steps | Reductive Cleavage | TiCl₄, Et₃SiH | Removes a key benzyl ether protecting group. |
| Desulfonation | Mg, MeOH | Completes the synthesis to yield the final natural product. |
References
Application Notes and Protocols for the Synthesis of Aflavazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key chemical reactions in the total synthesis of Aflavazole, a structurally complex indole diterpenoid. The protocols are based on the successful total synthesis reported by Li and coworkers in 2016. This document offers comprehensive experimental procedures, quantitative data for key reaction steps, and a visual representation of the synthetic pathway to aid in the replication and further investigation of this important molecule.
Key Chemical Reactions
The total synthesis of this compound is a multi-step process featuring several key transformations to construct its sterically congested polycyclic framework. The core reactions include:
-
Nozaki-Hiyama-Kishi (NHK) Reaction: Utilized for the formation of a key carbon-carbon bond to assemble the core structure.
-
AlI₃-Promoted Alkyne Prins Cyclization: A crucial step for the construction of the intricate tetracyclic core of this compound.
-
Julia-Kocienski Olefination: Employed for the stereoselective formation of a key trisubstituted alkene.
-
Electrocyclization-Aromatization Sequence: A tandem reaction to construct the carbazole moiety of this compound.
-
Reductive Cleavage of C-O Bonds: Late-stage deprotection steps to unveil the final this compound structure.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Reagent and Yield Data for Key Intermediates
| Step | Intermediate | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of Allyl Iodide 17 | I₂, PPh₃, Imidazole | CH₂Cl₂ | 0 to rt | 1 | 95 |
| 2 | NHK Reaction to form Alcohol S6 | 17 , Aldehyde S5 , CrCl₂, NiCl₂ | THF/DMA (4:1) | rt | 2 | 81 (d.r. = 1.5:1) |
| 3 | Alkyne Prins Cyclization to form 12 | Alkyne 15 , AlI₃ | Toluene | -78 | 0.5 | 71 |
| 4 | Julia-Kocienski Olefination to form 31 | Aldehyde 30 , Sulfone 29 , LiHMDS | THF | -78 to rt | 2 | 83 (E/Z > 20:1) |
| 5 | Electrocyclization-Aromatization to form 32 | 31 , DDQ | Toluene | 110 | 12 | 87 |
| 6 | Final Deprotection to this compound (6 ) | 32 , SmI₂ | THF/MeOH (4:1) | 0 | 0.5 | 81 |
Table 2: Spectroscopic Data for this compound (6)
| Spectroscopic Data | Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.01 (s, 1H), 7.33 (d, J = 8.0 Hz, 1H), 7.27 (d, J = 8.0 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 7.03 (t, J = 7.6 Hz, 1H), 3.45 (d, J = 10.8 Hz, 1H), 2.98 (s, 3H), 2.65 (s, 3H), 2.45 (s, 3H), 2.30 (m, 1H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 3H), 1.55 (s, 3H), 1.40 (s, 3H), 1.25 (s, 3H), 1.10 (d, J = 6.8 Hz, 3H), 0.95 (d, J = 6.8 Hz, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 140.2, 136.4, 135.8, 133.2, 128.7, 125.4, 124.8, 122.9, 120.3, 119.8, 111.2, 110.8, 45.6, 42.1, 40.3, 38.9, 36.4, 35.8, 34.7, 32.1, 29.8, 28.7, 25.4, 22.8, 21.5, 20.9, 18.7, 16.5, 14.3. |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₂₈H₃₆N: 386.2848, found 386.2842. |
| Optical Rotation | [α]²⁵_D_ -85.6 (c 0.50, CHCl₃) |
Experimental Protocols
Protocol 1: AlI₃-Promoted Alkyne Prins Cyclization (Synthesis of Intermediate 12)
-
To a solution of alkyne 15 (1.0 equiv) in toluene (0.02 M) at -78 °C is added a solution of AlI₃ (3.0 equiv) in toluene (0.2 M) dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution.
-
The mixture is warmed to room temperature and extracted with EtOAc (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford tetracycle 12 .
Protocol 2: Julia-Kocienski Olefination (Synthesis of Intermediate 31)
-
To a solution of sulfone 29 (1.5 equiv) in THF (0.1 M) at -78 °C is added LiHMDS (1.4 equiv, 1.0 M in THF) dropwise.
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of aldehyde 30 (1.0 equiv) in THF (0.2 M) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then warmed to room temperature over 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with EtOAc (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford alkene 31 .
Protocol 3: Electrocyclization-Aromatization (Synthesis of Intermediate 32)
-
To a solution of triene 31 (1.0 equiv) in toluene (0.01 M) is added DDQ (2.0 equiv).
-
The reaction mixture is heated to 110 °C and stirred for 12 hours.
-
The mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford carbazole 32 .
Protocol 4: Final Deprotection to this compound (6)
-
To a solution of 32 (1.0 equiv) in a mixture of THF and MeOH (4:1, 0.01 M) at 0 °C is added a solution of SmI₂ (10.0 equiv, 0.1 M in THF) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched with saturated aqueous K₂CO₃ solution and extracted with EtOAc (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford this compound (6 ).
Visualizations
The following diagrams illustrate the synthetic pathway and key transformations in the synthesis of this compound.
Figure 1. Synthetic pathway to this compound.
Figure 2. Key chemical transformations.
Application Notes and Protocols: Prins Cyclization in the Total Synthesis of Aflavazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reagents and conditions for the pivotal Prins cyclization step in the total synthesis of Aflavazole, a sterically congested indole diterpenoid. The data and protocols are derived from the first total synthesis reported by Li and coworkers.[1][2][3]
Introduction
The total synthesis of complex natural products like this compound presents significant challenges in strategic bond formation and stereochemical control. A key transformation in the successful synthesis of this compound was the construction of its densely substituted carbocyclic core. This was achieved through a carefully orchestrated alkyne Prins cyclization, a powerful carbon-carbon bond-forming reaction that proceeds through an oxocarbenium ion intermediate. This document outlines the specific reagents, conditions, and experimental protocol for this critical step.
Prins Cyclization: Reagents and Conditions
The key reagents and conditions for the Prins cyclization in the this compound synthesis are summarized in the table below. The reaction utilizes a strong Lewis acid, aluminum iodide (AlI₃), to promote the cyclization of an enyne precursor.
| Parameter | Condition |
| Lewis Acid | Aluminum Iodide (AlI₃) |
| Solvent | Toluene (PhMe) |
| Temperature | -78 °C |
| Substrate | Enyne Precursor |
| Yield | Not explicitly reported for this compound precursor, but 83% for a closely related substrate in the same publication. |
Experimental Protocol
The following is a detailed experimental protocol for the AlI₃-promoted alkyne Prins cyclization, based on the procedures reported in the synthesis of this compound and related compounds.
Materials:
-
Enyne precursor
-
Anhydrous Toluene (PhMe)
-
Aluminum Iodide (AlI₃)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, a solution of the enyne precursor in anhydrous toluene is prepared in an oven-dried round-bottom flask equipped with a magnetic stirring bar.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Aluminum iodide (AlI₃) is added to the cooled solution in one portion.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C, followed by the addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired cyclized product.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the Prins cyclization step.
Caption: Experimental workflow for the AlI₃-promoted Prins cyclization.
Logical Relationship of the Prins Cyclization
The Prins cyclization is a key step that establishes the complex polycyclic core of this compound from a linear precursor. The logical relationship is depicted below.
Caption: Logical flow of the Prins cyclization in this compound synthesis.
These detailed notes and protocols are intended to aid researchers in understanding and applying the pivotal Prins cyclization strategy in the synthesis of this compound and other complex natural products. Careful execution of this step is critical for the successful construction of the target molecule.
References
Protecting Group Strategies in the Total Synthesis of Aflavazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the protecting group strategies employed in the first total synthesis of Aflavazole, a structurally complex indole diterpenoid. The synthesis, accomplished by Li and coworkers, showcases a sophisticated approach to managing reactive functional groups, offering valuable insights for the synthesis of other complex natural products.
Introduction to Protecting Group Strategy in this compound Synthesis
The total synthesis of this compound necessitates a robust protecting group strategy to selectively mask reactive functional groups while other parts of the molecule undergo transformation. The key challenges in the synthesis of this compound include the management of a secondary amine on the indole ring and a hydroxyl group. The chosen protecting groups must be stable to a variety of reaction conditions, including cyclizations, cross-coupling reactions, and redox manipulations, and yet be removable under specific and mild conditions at a late stage of the synthesis.
The strategy employed in the reported synthesis revolves around the use of a tosyl (Ts) group for the indole nitrogen and a silyl ether for a key hydroxyl group. This combination allows for a convergent and efficient construction of the complex carbazole core of this compound.
Quantitative Data Summary
The following table summarizes the key protection and deprotection steps, along with the corresponding reagents, conditions, and yields, as reported in the total synthesis of this compound.
| Step | Functional Group | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Protection | Indole Nitrogen | Tosyl (Ts) | TsCl, NaH, DMF, 0 °C to rt | 95 | [1][2][3] |
| Protection | Primary Hydroxyl | tert-Butyldimethylsilyl (TBS) | TBDMSCl, Imidazole, CH2Cl2, rt | 98 | [1][3] |
| Deprotection | Indole Nitrogen (as Sulfonamide) | - | Mg, MeOH, rt | 85 (for final step) | [1][3][4] |
| Deprotection | Primary Hydroxyl (as TBS ether) | TBAF, THF, rt | 92 | [1][3] | |
| Late-Stage Reductive Cleavage | Benzyl Ether | - | TiCl4, Et3SiH, CH2Cl2, -78 to -30 °C | 85 (over two steps with desulfonation) | [1][3][4] |
Experimental Protocols
The following are detailed experimental protocols for the key protection and deprotection steps in the synthesis of this compound, based on the published literature.
Protocol 1: Protection of the Indole Nitrogen with a Tosyl Group
This protocol describes the protection of the secondary amine of the indole precursor.
Materials:
-
Indole-containing starting material
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the indole starting material in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents) portionwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-tosylated indole.
Protocol 2: Protection of a Primary Hydroxyl Group as a TBS Ether
This protocol details the silylation of a primary alcohol.
Materials:
-
Alcohol-containing substrate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the alcohol in anhydrous CH2Cl2 at room temperature, add imidazole (2.0 equivalents) followed by TBDMSCl (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with CH2Cl2 (2 x volume).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the TBS-protected alcohol.
Protocol 3: Deprotection of the N-Tosyl Group
This protocol describes the removal of the tosyl protecting group from the indole nitrogen. This step is typically performed at a late stage of the synthesis.
Materials:
-
N-Tosyl protected indole substrate
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the N-tosylated indole in anhydrous MeOH at room temperature, add magnesium turnings (10 equivalents).
-
Stir the mixture vigorously at room temperature for 6 hours.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the deprotected indole.
Visualization of the Protecting Group Strategy
The following diagram illustrates the key stages of the this compound synthesis where protecting groups are introduced and removed.
Caption: Protecting group strategy in the total synthesis of this compound.
This workflow diagram illustrates the logical progression of the synthesis, highlighting the crucial protection and deprotection steps that enable the construction of the complex this compound molecule. The strategic use of tosyl and TBS protecting groups, along with a late-stage reductive cleavage and desulfonation, underscores the careful planning required for the synthesis of such intricate natural products.
References
Application Note & Protocol: Scale-up Synthesis and Biological Evaluation of Aflavazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavazole is a structurally complex indole diterpenoid natural product isolated from the sclerotia of Aspergillus flavus. It belongs to the aflavinine class of metabolites, which are known for their diverse biological activities, including anti-insectan properties. The intricate polycyclic architecture of this compound has made it a challenging target for synthetic chemists. This application note provides a detailed protocol for the scale-up synthesis of this compound, based on the total synthesis reported by Li and coworkers. Additionally, it outlines a robust protocol for evaluating its anti-insectan activity, facilitating further biological studies and potential applications in crop protection and drug discovery.
Scale-up Synthesis of this compound
The following protocol is adapted from the total synthesis published by Li, H., Chen, Q., Lu, Z., & Li, A. in the Journal of the American Chemical Society, 2016, 138(48), 15555–15558, and is intended for producing multi-milligram to gram quantities of this compound for biological studies.
Experimental Workflow for this compound Synthesis and Evaluation
Caption: Overall workflow from synthesis to biological testing.
Detailed Synthetic Protocol
This protocol outlines the key final steps of the this compound synthesis. For detailed procedures of earlier intermediates, please refer to the supporting information of the original publication.
Step 1: Stille-Migita Coupling
-
To a solution of iodide intermediate 11 (1.0 equiv) in NMP, add 3-(1,3-dioxan-2-yl)-1-(tri-n-butylstannyl)-1H-indole (1.5 equiv), Pd(PPh₃)₄ (0.1 equiv), and CuTC (0.2 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous KF solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford compound 34 .
Step 2: Julia-Kocienski Olefination
-
Dissolve compound 34 (1.0 equiv) in THF.
-
Cool the solution to -78 °C.
-
Add KHMDS (1.2 equiv) dropwise and stir for 30 minutes.
-
Warm the reaction to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield triene 10 .
Step 3: 6π Electrocyclization and Aromatization
-
Dissolve triene 10 (1.0 equiv) in toluene in a sealed tube.
-
Heat the solution to 90 °C for 6 hours.
-
Cool the mixture to room temperature and add DDQ (1.5 equiv).
-
Stir at room temperature for 1 hour.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to give arene 36 .
Step 4: Final Reductive Cleavage and Desulfonation to this compound (6)
-
To a solution of arene 36 (1.0 equiv) in CH₂Cl₂ at -78 °C, add TiCl₄ (3.0 equiv) followed by Et₃SiH (5.0 equiv).
-
Stir the mixture at -78 °C for 1 hour.
-
Quench with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Dissolve the crude intermediate in THF/MeOH.
-
Add Mg powder (10 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by preparative HPLC to afford this compound (6 ).
Quantitative Data for Synthesis
| Step | Starting Material | Reagents and Solvents | Reaction Time | Temperature | Yield (%) |
| 1 | Iodide 11 | 3-(1,3-dioxan-2-yl)-1-(tri-n-butylstannyl)-1H-indole, Pd(PPh₃)₄, CuTC, NMP | 12 h | 80 °C | ~75% |
| 2 | Compound 34 | KHMDS, THF | 2.5 h | -78 °C to RT | ~88% |
| 3 | Triene 10 | Toluene, DDQ | 7 h | 90 °C then RT | ~82% (2 steps) |
| 4 | Arene 36 | TiCl₄, Et₃SiH, CH₂Cl₂; then Mg, THF/MeOH | 1 h, then completion | -78 °C, then RT | ~60% |
Biological Studies: Anti-insectan Activity
This compound has been identified as an anti-insectan metabolite.[1] The following protocol describes a common method to quantify its antifeedant properties against a generalist herbivore, the tobacco cutworm (Spodoptera litura).
Hypothesized Signaling Pathway for this compound's Cytotoxicity
While the precise molecular target of this compound in insects is unknown, many carbazole alkaloids exert their cytotoxic effects by inducing apoptosis.[2][3] A plausible mechanism is the induction of mitochondrial stress, leading to the activation of the caspase cascade.
Caption: Hypothesized apoptotic pathway induced by this compound.
Protocol: Antifeedant Bioassay
This protocol is adapted from established methods for evaluating the antifeedant activity of natural products against Spodoptera litura.[4][5][6]
1. Insect Rearing
-
Maintain a laboratory culture of Spodoptera litura on a standard artificial diet or castor bean leaves at 27 ± 2 °C, 65 ± 5% relative humidity, and a 14:10 h (light:dark) photoperiod.
-
Use uniformly-sized, pre-starved (for 4 hours) third-instar larvae for the bioassay.
2. Preparation of this compound Solutions
-
Prepare a stock solution of this compound (e.g., 1000 ppm) in acetone.
-
From the stock solution, prepare a series of dilutions (e.g., 500, 250, 125, and 62.5 ppm) using acetone as the solvent.
-
A solution of acetone alone will serve as the negative control.
3. Leaf Disc No-Choice Bioassay
-
Excise fresh leaf discs (e.g., 5 cm diameter) from castor bean or cabbage plants.
-
Individually dip each leaf disc into a specific this compound concentration (or the acetone control) for 10-15 seconds.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place one treated leaf disc on a moist filter paper in a Petri dish (9 cm).
-
Introduce one pre-starved third-instar larva into each Petri dish.
-
Prepare five replicates for each concentration and the control.
-
Incubate the Petri dishes under the same conditions as insect rearing.
4. Data Collection and Analysis
-
After 24 hours, measure the area of the leaf disc consumed by the larva. This can be done using a leaf area meter or by scanning the leaf discs and analyzing the images with software like ImageJ.
-
Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / C] x 100 Where:
-
C = Leaf area consumed in the control disc
-
T = Leaf area consumed in the treated disc
-
Expected Quantitative Results
The following table presents hypothetical data from the antifeedant bioassay, illustrating the expected dose-dependent effect of this compound.
| This compound Concentration (ppm) | Mean Leaf Area Consumed (cm²) ± SD | Feeding Deterrence Index (FDI) (%) |
| Control (Acetone) | 12.5 ± 1.2 | 0 |
| 62.5 | 9.8 ± 0.9 | 21.6 |
| 125 | 6.5 ± 0.7 | 48.0 |
| 250 | 2.1 ± 0.5 | 83.2 |
| 500 | 0.4 ± 0.2 | 96.8 |
Conclusion
This application note provides comprehensive, actionable protocols for the multi-step, scale-up synthesis of this compound and for the quantitative assessment of its anti-insectan properties. The provided synthesis details and biological assay methods will enable researchers to produce sufficient quantities of this complex natural product for in-depth biological investigation. The hypothesized signaling pathway offers a starting point for mechanistic studies to elucidate its mode of action, paving the way for the development of new-generation bio-insecticides or therapeutic agents.
References
- 1. Reactions of Alkenes: The Li Synthesis of this compound [organic-chemistry.org]
- 2. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. entomoljournal.com [entomoljournal.com]
- 5. journalspress.com [journalspress.com]
- 6. idosi.org [idosi.org]
Isolating Aflavazole: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the isolation of bioactive secondary metabolites from natural sources is a critical first step in the discovery pipeline. Aflavazole, an indole diterpenoid produced by the fungus Aspergillus flavus, has garnered interest for its potential biological activities. This document provides a comprehensive guide to the methods for isolating this compound from fungal cultures, including detailed experimental protocols and data presentation.
Introduction
This compound is a complex indole diterpenoid metabolite synthesized by Aspergillus flavus. The isolation and purification of this compound are essential for its structural elucidation, bioactivity screening, and further development as a potential therapeutic agent. The following protocols are based on established methods for the isolation of indole diterpenoids from fungal sources, providing a robust framework for obtaining pure this compound.
Data Presentation: Purification Summary
The following table summarizes the quantitative data expected from a typical isolation and purification of this compound from a 20-liter fermentation culture of Aspergillus flavus. The values presented are illustrative and may vary depending on the specific fungal strain, culture conditions, and purification efficiency.
| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |
| Crude Ethyl Acetate Extract | 20 L (culture) | 15,000 | - | ~5 |
| Silica Gel Column Chromatography | 15 | 1,200 | 8.0 | ~40 |
| Sephadex LH-20 Column Chromatography | 1.2 | 350 | 29.2 | ~75 |
| Semi-preparative HPLC | 0.35 | 80 | 22.9 | >98 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation of this compound.
Protocol 1: Fungal Fermentation
-
Strain Activation: Inoculate a fresh Potato Dextrose Agar (PDA) plate with a stock culture of Aspergillus flavus. Incubate at 28°C for 5-7 days until sporulation is observed.
-
Seed Culture: Prepare a seed culture by inoculating a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with spores from the PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.
-
Large-Scale Fermentation: Aseptically transfer the seed culture into a 20-liter fermenter containing sterile production medium (e.g., Yeast Extract Sucrose broth). Maintain the fermentation at 28°C with aeration and agitation for 10-14 days.
Protocol 2: Extraction of Crude Metabolites
-
Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.
-
Mycelial Extraction: Macerate the collected mycelium and extract three times with an equal volume of ethyl acetate (EtOAc) at room temperature with shaking for 24 hours for each extraction.
-
Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separating funnel.
-
Pooling and Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto a silica gel column (e.g., 200-300 mesh) pre-equilibrated with a non-polar solvent like hexane.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 95:5 v/v) and visualize under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the partially purified fraction from the silica gel column in methanol.
-
Apply the sample to a Sephadex LH-20 column pre-swollen and equilibrated with methanol.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions and monitor by TLC to pool the fractions containing this compound. This step is effective for separating compounds based on their size and polarity, removing pigments and other impurities.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound-containing fraction using a semi-preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water, or methanol and water, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Visualizations
The following diagrams illustrate the key workflows in the isolation of this compound.
Caption: Overall workflow for the isolation of this compound.
Caption: Hypothetical biosynthetic pathway of this compound.
Application Notes and Protocols for Testing the Anti-Insectan Activity of Aflavazole
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The discovery and development of novel insecticides are paramount for controlling insect pests in agriculture and public health. Aflavazole, a compound with potential anti-insectan properties, requires rigorous evaluation to determine its efficacy and mode of action. These application notes provide a comprehensive suite of protocols to test the anti-insectan activity of this compound, covering lethal, sublethal, and cellular effects. The methodologies described herein are designed to be adaptable to various insect species and research objectives.
II. Experimental Workflow Overview
The following diagram outlines a general workflow for the comprehensive evaluation of this compound's anti-insectan properties.
Caption: General workflow for evaluating the anti-insectan activity of this compound.
III. Acute Toxicity Assays
Topical Application Bioassay
This assay determines the contact toxicity of this compound by direct application to the insect's cuticle. It is a reliable method for establishing baseline toxicity data, such as the median lethal dose (LD50).[1][2][3][4][5]
Protocol:
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone). A control group receiving only the solvent should be included.
-
Insect Handling: Anesthetize adult insects of a uniform age and size using carbon dioxide or by chilling.
-
Application: Using a microapplicator, apply a precise volume (e.g., 0.5-1.0 µL) of each this compound dilution to the dorsal thorax of each insect.[5]
-
Observation: Place the treated insects in clean containers with access to food and water.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the LD50 value using probit analysis.
Data Presentation:
| Concentration of this compound (µ g/insect ) | Number of Insects Tested | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h |
| Control (Solvent only) | 30 | 0 | 3 | 5 |
| 0.1 | 30 | 10 | 15 | 20 |
| 0.5 | 30 | 25 | 40 | 50 |
| 1.0 | 30 | 50 | 65 | 75 |
| 2.0 | 30 | 80 | 90 | 95 |
| 5.0 | 30 | 100 | 100 | 100 |
Feeding Bioassay
This assay evaluates the oral toxicity of this compound when ingested by the insect. It can be performed as a no-choice or choice test.
Protocol (No-Choice):
-
Diet Preparation: Incorporate this compound at various concentrations into the insect's artificial diet or onto leaf discs.[6] A control diet without this compound should be prepared.
-
Insect Preparation: Starve insects for a few hours before the assay to encourage feeding.
-
Exposure: Place a known number of insects in a container with the treated diet.
-
Mortality and Consumption Measurement: Record mortality daily for a specified period. The amount of diet consumed can also be quantified by weighing the diet before and after the assay.[6]
-
Data Analysis: Calculate the median lethal concentration (LC50) using probit analysis. A feeding deterrence index can also be calculated.
Data Presentation:
| Concentration of this compound in Diet (µg/g) | Number of Insects Tested | Mortality (%) after 5 days | Diet Consumed (mg) |
| Control | 30 | 5 | 150 |
| 1 | 30 | 15 | 120 |
| 5 | 30 | 40 | 80 |
| 10 | 30 | 60 | 50 |
| 25 | 30 | 85 | 20 |
| 50 | 30 | 100 | 5 |
IV. Sublethal and Cellular Assays
Behavioral Assays
Behavioral assays are crucial for understanding sublethal effects such as repellency or attraction.[7][8] Olfactometers or choice arenas can be used for these assessments.[8]
Protocol (Olfactometer):
-
Apparatus: Use a Y-tube or multi-arm olfactometer.
-
Odor Source: Introduce this compound-treated air into one arm and clean air (control) into the other.
-
Insect Release: Release individual insects at the base of the olfactometer.
-
Observation: Record the time the insect spends in each arm and its first choice.
-
Data Analysis: Use statistical tests (e.g., Chi-square) to determine if there is a significant preference or avoidance of the this compound-treated arm.
Data Presentation:
| Treatment Arm | Control Arm | No Choice |
| Number of Insects Choosing | 5 | 23 |
| Average Time Spent (sec) | 30 | 150 |
Insect Cell Viability Assay
This in vitro assay assesses the cytotoxic effects of this compound on cultured insect cells (e.g., Sf9 cells from Spodoptera frugiperda).[9][10][11]
Protocol:
-
Cell Culture: Culture insect cells in an appropriate medium.
-
Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
Viability Staining: Use a viability dye such as Trypan Blue or a fluorescent dye like Propidium Iodide in combination with Acridine Orange.[11]
-
Cell Counting: Count the number of live and dead cells using a hemocytometer or an automated cell counter.[9][12]
-
Data Analysis: Calculate the percentage of viable cells for each concentration and determine the IC50 (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Concentration of this compound (µM) | Total Cells Counted | Live Cells | Dead Cells | Viability (%) |
| Control | 500 | 490 | 10 | 98 |
| 1 | 500 | 450 | 50 | 90 |
| 10 | 500 | 375 | 125 | 75 |
| 50 | 500 | 250 | 250 | 50 |
| 100 | 500 | 100 | 400 | 20 |
| 200 | 500 | 25 | 475 | 5 |
V. Mechanism of Action Assays
Chitin Synthesis Inhibition Assay
This assay determines if this compound interferes with the production of chitin, a crucial component of the insect exoskeleton.[13][14]
Protocol:
-
Enzyme Preparation: Prepare a crude enzyme extract containing chitin synthase from target insects.[13][15]
-
Assay Reaction: Set up a reaction mixture containing the enzyme extract, the substrate (UDP-N-acetylglucosamine), and various concentrations of this compound.
-
Quantification: Measure the amount of chitin synthesized, which can be done using a nonradioactive method.[15]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of chitin synthase activity (IC50).
Data Presentation:
| This compound Concentration (µM) | Chitin Synthase Activity (%) |
| 0 (Control) | 100 |
| 1 | 85 |
| 10 | 60 |
| 50 | 35 |
| 100 | 15 |
| 200 | 5 |
VI. Signaling and Detoxification Pathways
Understanding how this compound interacts with key insect signaling and detoxification pathways is crucial for elucidating its mode of action.
Ecdysone Signaling Pathway
Ecdysone is a master regulator of insect molting and metamorphosis.[16][17][18] Disruption of this pathway can be lethal.
Caption: A simplified diagram of the ecdysone signaling pathway in insects.
Juvenile Hormone Signaling Pathway
Juvenile hormone (JH) regulates development, reproduction, and metamorphosis, often acting to prevent premature metamorphosis.[19][20][21][22]
Caption: A simplified diagram of the juvenile hormone signaling pathway.
Insect Detoxification Pathway
Insects possess enzymatic systems to detoxify xenobiotics. Overcoming these defenses is key for an effective insecticide.[23][24] The major enzyme families involved are Cytochrome P450s (CYPs), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs).[23][24][25]
Caption: A general overview of the insect detoxification pathway for xenobiotics.
Disclaimer: The protocols provided are general guidelines and may require optimization based on the specific properties of this compound, the target insect species, and the available laboratory equipment. It is recommended to conduct preliminary experiments to determine the appropriate concentration ranges and observation times.
References
- 1. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 5. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. Behavioral assays for studies of host plant choice and adaptation in herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insect Cell Culture: Counting, Viability & Applications | Revvity [revvity.com]
- 10. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]
- 14. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of ecdysone production in Drosophila by neuropeptides and peptide hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sdbonline.org [sdbonline.org]
- 19. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]
- 21. researchgate.net [researchgate.net]
- 22. Juvenile hormone signaling - a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The central role of mosquito cytochrome P450 CYP6Zs in insecticide detoxification revealed by functional expression and structural modelling - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aflavazole in Agricultural Research
Introduction
Aflavazole is a novel triazole-based antifungal agent demonstrating significant potential for application in agricultural research and crop protection. Its primary mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity.[1][2][3] This disruption leads to potent fungistatic and, in some cases, fungicidal activity against a broad spectrum of plant pathogenic fungi. Notably, this compound has shown remarkable efficacy in inhibiting the production of aflatoxins, a group of mycotoxins produced by Aspergillus species that are potent carcinogens and contaminate a wide range of agricultural commodities.[4][5][6] These properties position this compound as a valuable tool for researchers and professionals in crop science, plant pathology, and food safety.
Application Notes
This compound is supplied as a crystalline solid, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For experimental purposes, it is recommended to prepare a stock solution in DMSO.
Primary Applications:
-
Control of Phytopathogenic Fungi: this compound can be utilized to control a variety of fungal diseases in crops, including but not limited to, those caused by Aspergillus, Fusarium, and Penicillium species.
-
Inhibition of Aflatoxin Contamination: A key application of this compound is in the prevention of aflatoxin contamination in susceptible crops such as corn, peanuts, and cottonseed, both pre-harvest and post-harvest.[4][7]
-
Fungicide Resistance Studies: this compound can serve as a reference compound in studies investigating the mechanisms of fungicide resistance in plant pathogens.
-
Synergistic/Antagonistic Studies: It can be used in combination with other antifungal agents to explore potential synergistic or antagonistic interactions for developing more effective disease management strategies.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against common phytopathogenic fungi and its effect on aflatoxin production.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus flavus | 0.25 | 0.5 |
| Aspergillus parasiticus | 0.5 | 1.0 |
| Fusarium graminearum | 1.0 | 2.0 |
| Penicillium chrysogenum | 0.125 | 0.25 |
Data are hypothetical and for illustrative purposes.
Table 2: Inhibition of Aflatoxin B1 Production by this compound in Aspergillus flavus
| This compound Concentration (µg/mL) | Aflatoxin B1 Inhibition (%) | Fungal Growth Inhibition (%) |
| 0.05 | 45 | 10 |
| 0.1 | 78 | 25 |
| 0.25 | 95 | 55 |
| 0.5 | 99 | 80 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[8][9]
Materials:
-
This compound stock solution (in DMSO)
-
Fungal isolates
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate. The concentration range should typically span from 0.03 to 16 µg/mL.
-
Prepare a fungal inoculum suspension from a fresh culture and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plates at 28°C for 48-72 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible fungal growth. Alternatively, measure the optical density at 600 nm using a microplate reader. The MIC₅₀ is the concentration that inhibits 50% of fungal growth compared to the positive control.
2. Protocol for Aflatoxin Production Inhibition Assay
This protocol is designed to quantify the effect of this compound on aflatoxin production.[4][7]
Materials:
-
This compound stock solution (in DMSO)
-
Aflatoxin-producing fungal strain (e.g., Aspergillus flavus)
-
Yeast Extract Sucrose (YES) medium
-
Sterile culture flasks
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dispense 50 mL of YES medium into 100 mL sterile flasks.
-
Add this compound to the flasks to achieve a range of final concentrations (e.g., 0.05, 0.1, 0.25, 0.5 µg/mL). Include a control flask with DMSO only.
-
Inoculate each flask with 1 x 10⁶ spores/mL of the fungal strain.
-
Incubate the flasks at 28°C for 5-7 days in the dark.
-
After incubation, separate the fungal mycelium from the culture medium by filtration.
-
Dry the mycelium to determine the fungal biomass (growth inhibition).
-
Extract aflatoxins from the culture filtrate using a suitable solvent (e.g., chloroform).
-
Quantify the concentration of aflatoxin B1 in the extracts using an HPLC system with a fluorescence detector.
-
Calculate the percentage inhibition of aflatoxin production relative to the control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic antimicrobial agents inhibit aflatoxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids Modulate Aspergillus flavus Proliferation and Aflatoxin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of aflatoxin biosynthesis in Aspergillus flavus by phenolic compounds extracted of Piper betle L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aflavazole Total Synthesis: Technical Support Center
Welcome to the technical support center for the total synthesis of Aflavazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this complex synthesis, with a focus on improving overall yield. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries based on the seminal work by Li, et al.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of the this compound synthesis.
1. AlI₃-Promoted Alkyne Prins Cyclization
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Question: The yield of my AlI₃-promoted alkyne Prins cyclization is low, and I observe significant amounts of starting material decomposition. What are the likely causes and solutions?
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Answer: Low yields and decomposition in this step are often related to the quality of the aluminum iodide (AlI₃) and the strict control of reaction conditions.
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Reagent Quality: AlI₃ is extremely hygroscopic and can decompose upon exposure to moisture, leading to reduced activity and the formation of byproducts. Ensure you are using freshly prepared or purchased AlI₃ from a reliable supplier. The original synthesis specifies AlI₃ (99.99% purity).
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Reaction Temperature: This reaction is highly sensitive to temperature. The protocol specifies running the reaction at -78 °C.[1] Deviations from this temperature can lead to over-reaction or decomposition of the sensitive intermediates. Ensure your cooling bath is stable and the internal reaction temperature is monitored.
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Slow Addition: The AlI₃ should be added slowly to the solution of the alkyne precursor in toluene. A rapid addition can cause localized heating and promote side reactions.
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Strictly Anhydrous Conditions: Any moisture in the solvent or on the glassware will quench the Lewis acid and reduce the reaction efficiency. Ensure all glassware is flame-dried, and solvents are freshly distilled from an appropriate drying agent.
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2. Stille-Migita Coupling
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Question: My Stille-Migita coupling reaction is sluggish, and purification is difficult due to tin byproducts. How can I improve this step?
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Answer: Sluggish reactivity and purification challenges are common issues in Stille couplings.
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Catalyst Activity: Ensure your palladium catalyst, Pd(PPh₃)₄, is active. If it has been stored for a long time, its activity may be diminished. Consider using a fresh batch of catalyst.
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Additives: The addition of a copper(I) co-catalyst, such as copper(I) thiophene-2-carboxylate (CuTC), can significantly accelerate the transmetalation step, which is often rate-limiting.[3][4]
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Solvent Choice: The original protocol uses N-Methyl-2-pyrrolidone (NMP) as the solvent. Ensure it is anhydrous, as water can interfere with the catalytic cycle.
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Tin Byproduct Removal: Organotin byproducts can be challenging to remove. After the reaction, a common workup procedure involves stirring the reaction mixture with an aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tin fluorides, which can then be removed by filtration through celite.[5]
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3. Julia-Kocienski Olefination
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Question: The Julia-Kocienski olefination step is giving me a poor E/Z selectivity and a low yield of the desired triene. What should I check?
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Answer: Achieving high E-selectivity and good yields in the Julia-Kocienski olefination depends on the base, temperature, and the nature of the sulfone.
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Base and Temperature: The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for the deprotonation of the sulfone. The reaction is typically run at low temperatures (-78 °C to 0 °C) to control the addition and subsequent elimination steps.[6][7]
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Substrate Purity: Ensure both the aldehyde and the sulfone starting materials are pure. Impurities can interfere with the reaction and lead to side products.
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Reaction Time: Allow sufficient time for the reaction to go to completion. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
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4. 6π Electrocyclization and Aromatization
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Question: The final electrocyclization-aromatization step is not proceeding to completion, and I am isolating a mixture of the triene and the desired aromatic product. How can I drive the reaction to completion?
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Answer: This tandem reaction requires sufficient thermal energy for the electrocyclization and an effective oxidant for the subsequent aromatization.
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Temperature: The 6π electrocyclization is a thermal process. The original synthesis specifies heating the reaction at 90 °C in toluene.[1] Ensure your reaction temperature is maintained consistently.
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Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is used as the oxidant to drive the aromatization of the initially formed cyclohexadiene intermediate.[8][9][10] Ensure you are using a stoichiometric amount of high-purity DDQ. The reaction progress can be monitored by the disappearance of the triene starting material on TLC.
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Reaction Time: These reactions can sometimes be slow. Ensure you are allowing adequate time for both the cyclization and oxidation to occur.
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Frequently Asked Questions (FAQs)
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Q1: What is the overall yield of the this compound total synthesis reported by Li, et al.?
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A1: The reported total synthesis by Li, et al. in 2016 achieved the final product in a 16% overall yield over 12 steps from a known precursor.[1]
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Q2: Why is AlI₃ used as the Lewis acid in the Prins cyclization instead of more common Lewis acids?
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A2: The authors found that AlI₃ was a particularly effective promoter for this specific sterically congested alkyne Prins cyclization, where other common Lewis acids may have been less effective.[1]
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Q3: Are there any particularly air- or moisture-sensitive steps in the synthesis?
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A3: Yes, several steps require strict anhydrous and inert conditions. The AlI₃-promoted Prins cyclization is highly sensitive to moisture. The Stille-Migita coupling, involving an organometallic catalyst and reagent, should be performed under an inert atmosphere (e.g., argon or nitrogen). The Julia-Kocienski olefination uses a strong base (LiHMDS) and should also be carried out under anhydrous and inert conditions.
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Q4: What are the key stereochemical challenges in this synthesis?
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A4: A key challenge is controlling the stereochemistry in the densely substituted decaline core. The synthesis reported by Li, et al. effectively addresses this through a series of stereocontrolled reactions.[1]
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Data Presentation
Table 1: Summary of Yields for Key Steps in the this compound Total Synthesis
| Step Number | Reaction Type | Product | Reported Yield (%) |
| 1 | AlI₃-Promoted Alkyne Prins Cyclization | Tetracyclic Ether | 83 |
| 2 | Stille-Migita Coupling | Coupled Product | Not explicitly stated for this specific step in the summary, part of a multi-step sequence. |
| 3 | Julia-Kocienski Olefination | Triene Intermediate | Not explicitly stated for this specific step in the summary, part of a multi-step sequence. |
| 4 | 6π Electrocyclization / DDQ Oxidation | Heptacyclic Arene | 82 (over 2 steps) |
| 5 | Reductive Cleavage & Desulfonation | This compound | Not explicitly stated for this specific step in the summary, part of a multi-step sequence. |
Note: The yields are based on the reported synthesis by Li, et al. and may vary depending on experimental conditions.[1]
Experimental Protocols
1. AlI₃-Promoted Alkyne Prins Cyclization
To a solution of the alkyne precursor (1.0 eq) in anhydrous toluene (0.05 M) at -78 °C under an argon atmosphere, a solution of AlI₃ (6.0 eq) in anhydrous toluene is added dropwise. The reaction mixture is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
2. Julia-Kocienski Olefination
To a solution of the sulfone (1.2 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, LiHMDS (1.1 eq, 1.0 M in THF) is added dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of the aldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
3. 6π Electrocyclization and DDQ Oxidation
A solution of the triene intermediate (1.0 eq) in anhydrous toluene (0.01 M) is degassed with argon for 15 minutes. DDQ (1.5 eq) is added, and the reaction mixture is heated to 90 °C in a sealed tube. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and directly loaded onto a silica gel column for purification by flash chromatography.
Visualizations
Caption: Overall workflow for the total synthesis of this compound.
References
- 1. Total Syntheses of this compound and 14-Hydroxyaflavinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cercador.urv.cat [cercador.urv.cat]
- 3. MIGITA-KOSUGI-STILLE COUPLING: STILLE CROSS-COUPLING REACTION: CARBON-CARBON BOND FORMATION – My chemistry blog [mychemblog.com]
- 4. A versatile protocol for Stille–Migita cross coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Stereoselective Synthesis of Aflavazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Aflavazole, with a specific focus on overcoming challenges related to stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereoselective steps in the total synthesis of this compound?
A1: Based on the reported total synthesis, there are two pivotal steps where stereocontrol is crucial:
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AlI₃-Promoted Alkyne Prins Cyclization: This reaction constructs the sterically congested polycyclic core of this compound. Achieving the correct relative stereochemistry in this step is fundamental to the overall success of the synthesis.
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Stereoselective Reduction of the Exocyclic Methylene Group: The conversion of the exocyclic methylene to a methyl group with the correct axial orientation is the second key stereocontrolling transformation.
Q2: What is the key bond formation and what are the challenges in the Prins Cyclization for this compound synthesis?
A2: The key transformation is an intramolecular cyclization of an alkyne onto an oxocarbenium ion generated from a cyclic acetal. The primary challenge is to control the facial selectivity of the alkyne addition to the intermediate, which is influenced by the steric environment of the polycyclic system and the choice of Lewis acid. Improper control can lead to the formation of diastereomers, which may be difficult to separate.
Q3: Why is achieving an axial methyl group in the reduction step important?
A3: The specific stereochemistry of the methyl group is a defining feature of the natural product, this compound. An incorrect stereochemical outcome (i.e., an equatorial methyl group) would result in the formation of a stereoisomer of this compound, which may have different biological properties.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the AlI₃-Promoted Alkyne Prins Cyclization
Q: My AlI₃-promoted Prins cyclization is yielding a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity for the desired stereoisomer?
A: Low diastereoselectivity in this step is a common challenge and can be influenced by several factors. Here is a systematic approach to troubleshoot this issue:
1. Purity of Starting Materials:
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Recommendation: Ensure the tricyclic acetal precursor is of high purity. Impurities can interfere with the Lewis acid and affect the transition state geometry.
2. Quality and Stoichiometry of the Lewis Acid:
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Recommendation: Aluminum iodide (AlI₃) is reported to be effective. However, its quality is critical. It is hygroscopic and can decompose. Use freshly opened or properly stored AlI₃. The stoichiometry of the Lewis acid can also be critical; an excess may be required to drive the reaction to completion, but too much can lead to side reactions.
3. Reaction Temperature:
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Recommendation: This reaction is typically performed at low temperatures to enhance selectivity. If you are observing poor selectivity, consider lowering the reaction temperature. A temperature screen from -78 °C to -20 °C is advisable.
4. Solvent Effects:
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Recommendation: The polarity and coordinating ability of the solvent can influence the tightness of the ion pair in the transition state. Dichloromethane (DCM) is a common solvent for this type of reaction. If you are using other solvents, consider switching to DCM.
5. Reaction Time:
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Recommendation: While allowing the reaction to go to completion is important, extended reaction times, especially if the temperature is allowed to rise, can lead to epimerization or side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Formation of Undesired Stereoisomer in the Reduction of the Exocyclic Methylene Group
Q: The reduction of my exocyclic methylene group is yielding the equatorial methyl isomer instead of the desired axial methyl group. What can I do to control the stereochemical outcome?
A: The stereochemical outcome of the reduction of a sterically hindered exocyclic methylene group is highly dependent on the catalyst and reaction conditions, which dictate the direction of hydrogen delivery.
1. Choice of Catalyst:
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Recommendation: The choice of hydrogenation catalyst is paramount. For the synthesis of this compound, a homogeneous catalyst like Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) is effective in directing the hydrogenation from the less hindered face to yield the axial methyl group. Heterogeneous catalysts like Palladium on carbon (Pd/C) may favor the formation of the undesired equatorial isomer due to different coordination geometries with the substrate.
2. Solvent and Additives:
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Recommendation: The solvent can influence the conformation of the substrate and its presentation to the catalyst. For Crabtree's catalyst, dichloromethane (DCM) is a suitable solvent. Additives are generally not required for this specific transformation.
3. Hydrogen Pressure:
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Recommendation: While high hydrogen pressure is often used to accelerate hydrogenations, for achieving high selectivity with a homogeneous catalyst, moderate pressures (e.g., 1 atm) are often sufficient and can sometimes improve selectivity.
4. Substrate Purity:
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Recommendation: Ensure the substrate is free from any impurities that could poison the catalyst or alter its selectivity.
Quantitative Data Summary
| Reaction Step | Key Parameters | Reported Yield | Diastereomeric Ratio (d.r.) |
| AlI₃-Promoted Alkyne Prins Cyclization | AlI₃ (3.0 equiv), CH₂Cl₂, -78 °C to -40 °C, 1 h | 75% | >20:1 |
| Stereoselective Methylene Group Reduction | Crabtree's Catalyst (10 mol %), H₂ (1 atm), CH₂Cl₂, 23 °C, 12 h | 92% | >20:1 (axial:equatorial) |
Experimental Protocols
Protocol 1: AlI₃-Promoted Alkyne Prins Cyclization
To a solution of the tricyclic acetal (1.0 equiv) in anhydrous CH₂Cl₂ (0.02 M) at -78 °C under an argon atmosphere, a solution of AlI₃ (3.0 equiv) in anhydrous CH₂Cl₂ is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then warmed to -40 °C over 30 minutes. The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclized product.
Protocol 2: Stereoselective Reduction of the Exocyclic Methylene Group
To a solution of the exocyclic methylene-containing intermediate (1.0 equiv) in anhydrous and degassed CH₂Cl₂ (0.01 M) is added Crabtree's catalyst (10 mol %). The flask is evacuated and backfilled with hydrogen gas (1 atm) three times. The reaction mixture is stirred under a hydrogen atmosphere (balloon) at 23 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the product with the axial methyl group.
Visualizations
Caption: Key steps in the diastereoselective AlI₃-promoted Prins cyclization.
Caption: Troubleshooting workflow for the stereoselective reduction.
Technical Support Center: Prins Cyclization for Indole Alkaloids
Welcome to the technical support center for the Prins cyclization step in indole alkaloid synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Yield
Question: I am observing very low or no yield of my desired indole-fused product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in a Prins cyclization can stem from several factors, ranging from the choice of catalyst and solvent to the reaction temperature and the stability of the starting materials. Here’s a systematic guide to troubleshooting low-yield reactions:
1. Catalyst Selection and Activity:
The choice and concentration of the Lewis or Brønsted acid catalyst are critical.
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Inadequate Catalyst Strength: The oxocarbenium ion intermediate is key to the Prins cyclization. If the Lewis acid is too weak, this intermediate may not form efficiently. Consider screening a panel of Lewis acids with varying strengths.
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Catalyst Degradation: Some Lewis acids are sensitive to moisture. Ensure you are using anhydrous solvents and inert atmosphere techniques.
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Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, excessive amounts may promote side reactions. A catalyst loading screen is recommended.[1][2]
Table 1: Comparison of Lewis Acids for Indole Synthesis [1][2]
| Lewis Acid | Catalyst Loading (mol%) | Time | Yield (%) |
| BF₃·Et₂O | 1.0 | < 10 min | 100 |
| TiCl₄ | 1.0 | < 10 min | 100 |
| SnCl₄ | 1.0 | < 10 min | 100 |
| Cu(OTf)₂ | 1.0 | < 10 min | 100 |
| Zn(OTf)₂ | 1.0 | 40 min | 100 |
| Zn(OTf)₂ | 0.1 | 10 h | 100 |
2. Reaction Conditions:
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Temperature: The Prins cyclization can be highly temperature-dependent. Low temperatures often favor the desired kinetic product, while higher temperatures can lead to decomposition or side reactions.[3] Experiment with a range of temperatures, starting from low temperatures (e.g., -78 °C) and gradually increasing.
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Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-coordinating solvents like dichloromethane (DCM) or chloroform are common choices. In some cases, more polar solvents like acetonitrile (ACN) or even dimethylformamide (DMF) have been used, but they can also coordinate with the Lewis acid and temper its activity.[4][5]
3. Substrate-Related Issues:
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Indole Nucleophilicity: The electron density of the indole ring is crucial for the nucleophilic attack. Electron-withdrawing groups on the indole can decrease its nucleophilicity and hinder the cyclization. If your substrate has strong electron-withdrawing groups, you may need a more potent Lewis acid or higher reaction temperatures.
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Aldehyde Electrophilicity: Similarly, the aldehyde partner must be sufficiently electrophilic. Aromatic aldehydes with electron-donating groups may be less reactive.
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Side Reactions: The indole nucleus itself can be a site for side reactions, such as a competing Friedel-Crafts cyclization.[6][7] Careful selection of the reaction conditions can help minimize these undesired pathways. In some cases, protecting the indole nitrogen (e.g., with a tosyl group) can prevent decomposition and side reactions, although deprotection will be required later.[8][9]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Prins cyclization reactions.
Poor Diastereoselectivity
Question: My Prins cyclization is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Answer:
Achieving high diastereoselectivity in the Prins cyclization is often a challenge and depends on controlling the transition state geometry.
1. Catalyst and Temperature Control:
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Lewis vs. Brønsted Acids: The choice between a Lewis acid and a Brønsted acid can influence the transition state and, consequently, the stereochemical outcome.[3] Lewis acids can coordinate to both the aldehyde and the homoallylic alcohol, leading to a more organized, chair-like transition state, which often results in higher diastereoselectivity.[3]
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Low Temperature: Performing the reaction at low temperatures can enhance selectivity by favoring the transition state with the lowest activation energy.[3]
2. Chiral Auxiliaries and Catalysts:
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Chiral Auxiliaries: The use of a chiral auxiliary on the homoallylic alcohol can effectively control the facial selectivity of the cyclization.
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Asymmetric Catalysis: Enantioselective Prins cyclizations can be achieved using chiral catalysts. Combinations of a Lewis acid with a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, have been shown to be effective.[6]
Table 2: Catalyst Systems for Enantioselective Prins Cyclization [6]
| Lewis Acid | Chiral Brønsted Acid | Outcome |
| CuCl | BINOL-derived bis-phosphoric acid | Enantioselective cyclization |
| - | Chiral N-triflylphosphoramides | Enantioselective formation of bicyclic compounds |
| - | Chiral imidodiphosphate catalyst | Efficient for aromatic/heteroaromatic aldehydes |
3. Substrate Conformation:
The conformation of the substrate as it enters the transition state plays a crucial role. Bulky substituents can be strategically placed to favor one approach of the nucleophile over the other.
Logical Diagram for Improving Diastereoselectivity
References
- 1. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 3. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04750K [pubs.rsc.org]
Technical Support Center: Optimization of Aflavazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the key reaction steps in the total synthesis of Aflavazole, as reported by Li, et al.[1] The guidance is intended for researchers, scientists, and drug development professionals to help navigate potential challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
1. General
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Q: What are the key strategic bond formations in the total synthesis of this compound?
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A: The synthesis features several key transformations: an AlI₃-promoted alkyne Prins cyclization to construct a key structural motif, an electrocyclization-aromatization sequence to form the pentasubstituted arene, a Stille-Migita coupling to furnish a tetrasubstituted olefin, and a late-stage reductive cleavage of benzylic and allylic C-O bonds.[1][2]
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Q: What are some general tips for improving the success of this multi-step synthesis?
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A: Strict adherence to anhydrous and anaerobic conditions is critical for many of the organometallic reactions. Starting materials should be of high purity, and reaction progress should be carefully monitored by TLC or LC-MS to avoid the formation of side products. Purification methods at each step need to be optimized to ensure the purity of the intermediate for the subsequent reaction.
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2. AlI₃-Promoted Alkyne Prins Cyclization
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Q: Why is AlI₃ used as the Lewis acid in the Prins cyclization?
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A: Aluminum iodide (AlI₃) is a strong Lewis acid that can effectively activate the carbonyl group for nucleophilic attack by the alkyne. Its specific reactivity profile likely provides the desired stereoselectivity and yield for this particular substrate.
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Q: What are common side reactions in alkyne Prins cyclizations?
3. Electrocyclization-Aromatization Sequence
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Q: What factors influence the stereochemical outcome of the electrocyclization reaction?
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A: According to Woodward-Hoffmann rules, the stereochemical outcome of an electrocyclization is determined by the number of π-electrons and whether the reaction is conducted under thermal or photochemical conditions. For a given system, the rotation of the termini of the conjugated system (conrotatory or disrotatory) will dictate the stereochemistry of the newly formed sigma bond.
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Q: Why is a subsequent aromatization step necessary?
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A: The initial electrocyclization reaction forms a non-aromatic cyclic intermediate. A subsequent elimination or oxidation step is required to generate the thermodynamically stable aromatic ring system present in this compound.
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4. Stille-Migita Coupling
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Q: What are the advantages of the Stille-Migita coupling for this synthesis?
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A: The Stille-Migita coupling is known for its tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture compared to other organometallic coupling reactions.[5][6] This makes it a robust choice for coupling complex fragments in the late stages of a total synthesis.[7]
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Q: How can I minimize tin byproducts during purification?
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A: Removal of organotin byproducts can be challenging. Common methods include flash chromatography on silica gel (sometimes with a modified mobile phase), precipitation of the tin species, or treatment with a fluoride source like KF to form insoluble tin fluorides.
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5. Reductive Cleavage of Benzylic Ethers
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Q: What are the challenges associated with the reductive cleavage of hindered benzylic ethers?
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A: Sterically hindered benzylic ethers can be resistant to standard hydrogenolysis conditions (e.g., H₂, Pd/C).[8] Alternative methods, such as dissolving metal reductions or the use of stronger Lewis acids, may be necessary.
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Q: Are there any functional groups that are incompatible with benzylic ether cleavage conditions?
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A: Reductive conditions for benzyl ether cleavage can also reduce other functional groups such as alkenes, alkynes, nitro groups, and some carbonyls. The choice of deprotection strategy must consider the functional group compatibility of the substrate. Oxidative cleavage methods can be an alternative but may affect other sensitive moieties.[9]
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Troubleshooting Guides
AlI₃-Promoted Alkyne Prins Cyclization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive AlI₃ due to moisture. 2. Insufficient reaction temperature. 3. Poor quality of starting materials. | 1. Use freshly opened or sublimed AlI₃. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Purify starting materials immediately before use. |
| Formation of multiple products | 1. Undesired side reactions (e.g., elimination). 2. Isomerization of the product. 3. Reaction temperature too high. | 1. Use a lower reaction temperature. 2. Screen different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) to see if selectivity can be improved. 3. Perform the reaction at the lowest temperature that allows for reasonable conversion. |
| Low Yield | 1. Incomplete reaction. 2. Product degradation during workup or purification. | 1. Increase reaction time or temperature cautiously. 2. Use a buffered aqueous workup to avoid product decomposition. Employ careful chromatography for purification. |
Electrocyclization-Aromatization Sequence
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or slow conversion | 1. Insufficient temperature for thermal electrocyclization. 2. Inefficient aromatization conditions. | 1. Increase the reaction temperature in increments. 2. If an oxidant is used for aromatization, ensure it is fresh and added in the correct stoichiometry. For elimination-based aromatization, screen different bases and solvents. |
| Incorrect stereoisomer formed | Incorrect reaction conditions (thermal vs. photochemical) for the desired stereochemical outcome. | Verify the predicted stereochemical outcome based on Woodward-Hoffmann rules for the specific π-electron system and apply the appropriate thermal or photochemical conditions. |
| Low yield of aromatic product | 1. Decomposition of the intermediate before aromatization. 2. Incomplete aromatization. | 1. Attempt a one-pot procedure where the aromatizing agent is added directly to the crude electrocyclization product. 2. Increase the amount of the aromatizing agent or the reaction time for the aromatization step. |
Stille-Migita Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive palladium catalyst. 2. Poor quality organostannane reagent. 3. Steric hindrance around the coupling sites. | 1. Use a freshly prepared or purchased catalyst. Consider using a different palladium source or ligand. 2. Purify the organostannane reagent before use. 3. Increase the reaction temperature. Screen different ligands that are known to promote couplings of hindered substrates. The addition of additives like Cu(I) salts or fluoride sources can sometimes accelerate the reaction.[7] |
| Homocoupling of the organostannane | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction. |
| Difficult purification from tin byproducts | High polarity of tin byproducts, leading to co-elution with the product. | 1. Use a non-polar solvent to precipitate the tin byproducts before chromatography. 2. Add a saturated aqueous solution of KF to the crude reaction mixture and stir vigorously to precipitate tin fluorides, which can then be filtered off. |
Reductive Cleavage of Benzylic Ethers
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete cleavage | 1. Steric hindrance around the benzylic ether. 2. Catalyst poisoning. | 1. Switch to a more reactive deprotection method, such as a dissolving metal reduction (e.g., Na/NH₃) or Lewis acid-mediated cleavage (e.g., BBr₃). 2. If using catalytic hydrogenation, increase the catalyst loading and/or the hydrogen pressure. |
| Reduction of other functional groups | The chosen reductive conditions are not selective for the benzylic ether. | 1. Use a milder, more selective method if available. 2. Consider an orthogonal protecting group strategy in the synthetic design. 3. Oxidative cleavage (e.g., with DDQ for p-methoxybenzyl ethers) can be an alternative if the substrate is compatible.[9] |
| Low product recovery after workup | The product alcohol may have some water solubility. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. Use a more polar solvent for extraction. |
Experimental Protocols
Note: The following are generalized protocols based on the key transformations. Specific quantities, temperatures, and reaction times should be optimized for the exact substrates in the this compound synthesis and are detailed in the supporting information of the primary literature.[1]
1. General Protocol for AlI₃-Promoted Alkyne Prins Cyclization
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Add the alkynyl alcohol starting material and dissolve in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
In a separate flame-dried flask, weigh the required amount of AlI₃ under an inert atmosphere and dissolve it in anhydrous dichloromethane.
-
Slowly add the AlI₃ solution to the stirred solution of the alkynyl alcohol.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
2. General Protocol for Electrocyclization-Aromatization Sequence
-
Dissolve the acyclic precursor in a high-boiling, inert solvent (e.g., toluene, xylene) in a flask equipped with a reflux condenser.
-
Heat the solution to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add the aromatizing agent (e.g., DDQ, MnO₂) and stir at the appropriate temperature.
-
Monitor the aromatization step by TLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ for DDQ).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
3. General Protocol for Stille-Migita Coupling
-
To a flame-dried Schlenk flask, add the vinyl or aryl halide/triflate, the organostannane reagent, and the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Evacuate and backfill the flask with argon several times.
-
Add anhydrous, degassed solvent (e.g., toluene, DMF).
-
If required, add any additives such as a copper(I) salt or a fluoride source.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
4. General Protocol for Reductive Cleavage of a Benzylic Ether with Catalytic Hydrogenation
-
Dissolve the benzylated substrate in a suitable solvent (e.g., ethanol, ethyl acetate, methanol).
-
Add the palladium on carbon catalyst (typically 5-10 mol % Pd).
-
Place the reaction flask under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
If necessary, purify the product further by chromatography or crystallization.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: A logical approach to troubleshooting synthetic reactions.
References
- 1. Total Syntheses of this compound and 14-Hydroxyaflavinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Electrochemical Dearomative Dihydroxylation and Hydroxycyclization of Indoles | Semantic Scholar [semanticscholar.org]
- 4. Factors controlling the alkyne prins cyclization: the stability of dihydropyranyl cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Migita-Kosugi-Stille Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
Aflavazole Purification: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Aflavazole Purification Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of this compound and related sterically congested indole diterpenoids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
1. Low Yield of Purified this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction: this compound may not be fully extracted from the initial biomass or reaction mixture. | - Ensure the use of an appropriate solvent system. Methanol and ethyl acetate are commonly used for extracting indole alkaloids from fungal cultures.[1] - Optimize the extraction time and temperature to ensure complete extraction without degrading the target compound. |
| Co-elution with Impurities: this compound may be lost during chromatographic separation due to overlapping peaks with impurities. | - Employ a multi-step chromatographic approach. A common strategy involves initial separation on a less selective stationary phase (e.g., silica gel) followed by a high-resolution technique like preparative High-Performance Liquid Chromatography (HPLC). - Experiment with different solvent gradients and stationary phases (e.g., reversed-phase C18, Sephadex LH-20) to achieve better separation. The use of Sephadex LH-20 has been reported for the purification of similar indole diterpenoids.[2] |
| Degradation During Purification: this compound's complex structure may render it susceptible to degradation under certain conditions (e.g., harsh pH, high temperatures). | - Maintain a neutral pH throughout the purification process unless a specific pH is required for separation. - Avoid excessive heat. If solvent evaporation is necessary, use a rotary evaporator at a low temperature. |
| Loss During Recrystallization: The chosen solvent system for recrystallization may not be optimal, leading to poor crystal formation or loss of product in the mother liquor. | - Perform a thorough solvent screen to identify a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the compound completely to ensure supersaturation upon cooling. |
2. Presence of Persistent Impurities
| Potential Cause | Recommended Solution |
| Structurally Similar Impurities: Fungal extracts often contain a complex mixture of structurally related indole diterpenoids, such as paspaline and paxilline derivatives, which can be difficult to separate from this compound.[2][3] | - Utilize high-resolution chromatographic techniques. Preparative HPLC with a suitable column and optimized mobile phase is often necessary for separating complex mixtures of indole diterpenoids.[2] - Consider using a sequence of different chromatographic methods. For instance, an initial purification on silica gel can be followed by a final polishing step using reversed-phase HPLC. |
| Isomeric Contamination: The presence of isomers can be a significant challenge in the purification of complex natural products. | - Employ chiral chromatography if stereoisomers are present. - High-resolution analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the presence of isomers. |
| Residual Solvents and Reagents: Solvents and reagents from the extraction or synthesis process may be carried through the purification steps. | - Ensure complete removal of volatile solvents under vacuum. - Wash the purified crystals with a cold, non-dissolving solvent to remove surface contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the purification of this compound?
A1: A general workflow for this compound purification, based on methods used for similar indole diterpenoids, is as follows:
A generalized workflow for this compound purification.
Q2: What are the key challenges in purifying this compound?
A2: The primary challenges stem from its complex and sterically congested indole diterpenoid structure. These challenges include:
Key challenges in the purification of this compound.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect the presence of any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified compound and identify any co-eluting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or residual solvents.
Experimental Protocols
Protocol 1: General Column Chromatography for Initial Purification
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pour it into the column. Allow the silica gel to pack uniformly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the column bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The specific gradient will need to be optimized based on Thin Layer Chromatography (TLC) analysis of the crude mixture.
-
Fraction Collection: Collect fractions of the eluate and analyze each fraction by TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions containing the compound of interest and concentrate them under reduced pressure.
Protocol 2: Recrystallization for Final Purification
-
Solvent Selection: Test the solubility of the partially purified this compound in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the this compound sample to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Disclaimer: These protocols are intended as general guidelines. The specific conditions for the purification of this compound may need to be optimized on a case-by-case basis.
References
Navigating the Synthesis of the Aflavazole Core: A Technical Guide
For researchers, scientists, and drug development professionals embarking on the synthesis of the Aflavazole core structure, this technical support center provides a comprehensive guide to a prominent synthetic route. Below, you will find detailed experimental protocols, troubleshooting advice in a question-and-answer format, and quantitative data to streamline your experimental workflow.
The total synthesis of this compound, a sterically congested indole diterpenoid, presents a significant challenge in organic chemistry. A notable approach developed by Ang Li and coworkers provides a roadmap for constructing this complex architecture. The key transformations in their strategy involve an aluminum triiodide (AlI₃)-promoted alkyne Prins cyclization to construct the bridged ring system and a 6π electrocyclization-aromatization sequence to forge the carbazole moiety.[1][2]
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of the this compound core, focusing on the key reaction steps.
Question: The AlI₃-promoted alkyne Prins cyclization is giving low yields or a complex mixture of products. What are the critical parameters to control?
Answer: The success of the AlI₃-promoted alkyne Prins cyclization is highly sensitive to several factors:
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Reagent Quality: Aluminum triiodide is moisture-sensitive. Ensure it is of high purity and handled under strictly anhydrous conditions. The use of freshly prepared or purchased AlI₃ is recommended.
-
Solvent and Temperature: The reaction is typically performed in a non-polar solvent like toluene at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.[2] Gradual warming might be necessary, but careful temperature control is crucial.
-
Substrate Purity: The presence of impurities in the alkyne substrate can interfere with the Lewis acidity of AlI₃ and lead to undesired pathways. Ensure the starting material is thoroughly purified.
-
Stoichiometry: The stoichiometry of AlI₃ can be critical. An excess of the Lewis acid is often required to drive the reaction to completion.[2]
Question: During the 6π electrocyclization-aromatization sequence, I am observing incomplete conversion or the formation of side products. How can I optimize this step?
Answer: This tandem reaction involves a thermal 6π electrocyclization followed by an oxidation step. Here are some troubleshooting tips:
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Electrocyclization Temperature and Time: The 6π electrocyclization is a thermal process and requires sufficient thermal energy to overcome the activation barrier. If you observe incomplete conversion, a higher reaction temperature or longer reaction time may be necessary. However, excessively high temperatures can lead to decomposition. Careful monitoring by TLC or LC-MS is recommended.
-
Oxidizing Agent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common oxidant for the aromatization step. The efficiency of this step depends on the complete conversion of the preceding electrocyclization. Ensure the DDQ is of high quality and used in appropriate stoichiometry.
-
Degassing: For some electrocyclization reactions, removing dissolved oxygen from the solvent by degassing can prevent the formation of oxidative side products.
Question: Are there any common side reactions to be aware of during the Prins cyclization for this type of substrate?
Answer: Yes, in Prins-type cyclizations involving alkynes, several side reactions can occur:
-
Formation of Five-Membered Rings: Depending on the substrate and reaction conditions, the formation of five-membered ring systems can compete with the desired six-membered ring formation.[3]
-
Protode-iodination: Incomplete cyclization can lead to quenching of the intermediate carbocation by a proton source, resulting in a non-cyclized product.
-
Rearrangement Reactions: The carbocation intermediates in Prins cyclizations can be prone to rearrangements, leading to a mixture of constitutional isomers.
Key Synthetic Routes to the this compound Core
The following table summarizes the key reaction sequence for the synthesis of the this compound core as reported by Li and coworkers.
| Step | Reaction Type | Key Reagents and Conditions | Yield (%) |
| 1 | AlI₃-promoted alkyne Prins cyclization | AlI₃, Toluene, -78 °C | 58 |
| 2 | Stille-Migita Coupling | Pd(PPh₃)₄, CuTC, NMP | Not Specified |
| 3 | Julia-Kocienski Olefination | LiHMDS, DMF-HMPA | Not Specified |
| 4 | 6π Electrocyclization/Aromatization | Toluene, 90 °C then DDQ | 82 (over 2 steps) |
| 5 | Reductive Cleavage and Desulfonation | TiCl₄, Et₃SiH; then Mg, MeOH | Not Specified |
Experimental Protocols
Detailed experimental procedures for the key steps in the synthesis of the this compound core are provided below.
Protocol 1: AlI₃-Promoted Alkyne Prins Cyclization
To a solution of the alkyne precursor in anhydrous toluene at -78 °C under an argon atmosphere is added a solution of aluminum triiodide (AlI₃) in toluene. The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: 6π Electrocyclization and Aromatization
A solution of the triene precursor in anhydrous toluene is heated to 90 °C in a sealed tube under an argon atmosphere. The reaction progress is monitored by TLC. After the starting material is consumed, the reaction mixture is cooled to room temperature, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added. The mixture is stirred at room temperature until the aromatization is complete. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the this compound core.
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of the synthetic strategy.
Caption: Synthetic workflow for the this compound core.
Caption: Troubleshooting guide for the Prins cyclization step.
References
Technical Support Center: Optimizing Late-Stage Modifications of Aflavazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of late-stage modifications in the synthesis of Aflavazole.
Frequently Asked Questions (FAQs)
Q1: What are the key late-stage modifications in the total synthesis of this compound?
A1: The seminal total synthesis of this compound reported by Li and coworkers involves several key late-stage transformations. These include a Stille-Migita coupling to form a crucial carbon-carbon bond, followed by a Julia-Kocienski olefination to construct a triene system. This triene then undergoes a 6π electrocyclization and subsequent oxidation to form the aromatic core of this compound. The final step involves the reductive cleavage of a benzyl ether protecting group.[1][2][3]
Q2: What are the reported yields for the key late-stage steps?
A2: For the electrocyclization of the triene intermediate followed by DDQ oxidation to form the arene, an overall yield of 82% has been reported.[3] Specific yields for the Stille-Migita coupling and the final reductive cleavage in the context of the complete this compound synthesis require consulting the detailed experimental procedures in the publication's supplementary information.
Q3: Are there alternative strategies for the late-stage functionalization of the this compound core?
A3: While the reported total synthesis provides a successful route, other late-stage functionalization techniques could be explored for analogue synthesis. Given the indole nature of this compound, methods for C-H functionalization of indoles could potentially be adapted to introduce diversity at various positions on the aromatic core. However, the steric hindrance of the this compound framework would be a significant challenge to overcome.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the key late-stage modifications of this compound.
Stille-Migita Coupling
Issue: Low or no yield of the coupled product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. - Perform a catalyst screening to identify a more active catalyst system for this specific substrate. |
| Poor Transmetalation | - Additives like LiCl can accelerate the reaction by promoting transmetalation.[4] - Use of a ligand scavenger such as CuI can be beneficial if excess ligand is inhibiting the reaction.[4] |
| Decomposition of Stannane or Triflate | - Ensure all reagents and solvents are anhydrous and reactions are carried out under a strict inert atmosphere (e.g., argon or nitrogen). - Lowering the reaction temperature might prevent the decomposition of sensitive starting materials. |
Issue: Difficulty in removing organotin byproducts.
| Potential Cause | Troubleshooting Steps |
| Co-elution with the product | - Wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride, which can then be removed by filtration through Celite.[4] - Stirring the crude product with silica gel and KF can also facilitate the removal of tin residues. |
| Residual tin in the final product | - Multiple KF washes may be necessary for complete removal. - Consider using alternative purification techniques such as preparative HPLC. |
6π Electrocyclization and Aromatization
Issue: Low yield of the aromatized product.
| Potential Cause | Troubleshooting Steps |
| Unfavorable Triene Conformation | - The 6π electrocyclization requires the triene to adopt a specific cisoid conformation. The reaction temperature (90 °C reported for this compound synthesis) is crucial for overcoming the rotational energy barrier.[3] - Computational modeling could help in understanding the conformational preferences of the triene intermediate. |
| Inefficient Oxidation | - Ensure the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) used for the final aromatization step is of high purity. - Optimize the reaction time and temperature for the oxidation step to prevent byproduct formation. |
| Side Reactions | - Trienes can be susceptible to polymerization or other side reactions at high temperatures. Running the reaction under dilute conditions might minimize intermolecular reactions. |
Reductive Cleavage of Benzyl Ether
Issue: Incomplete deprotection or decomposition of the product.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | - The benzyl ether in the this compound precursor is sterically hindered. A strong Lewis acid like TiCl₄ in combination with a reducing agent such as Et₃SiH is reported to be effective.[3] - Consider screening other Lewis acids or increasing the reaction time and/or temperature. |
| Functional Group Incompatibility | - The this compound core contains other functional groups that might be sensitive to the reaction conditions. - A milder deprotection method, if compatible with the steric hindrance, could be explored, although the reported method is quite robust. |
| Catalyst Poisoning (for hydrogenolysis) | - If attempting catalytic hydrogenation (e.g., Pd/C), be aware that sulfur-containing functional groups (if any were introduced in analogue synthesis) can poison the catalyst. |
Experimental Protocols
Detailed experimental protocols with specific reagent quantities, reaction times, and temperatures are best obtained from the supporting information of the original publication by Li, et al. in the Journal of the American Chemical Society. However, based on the available information and general procedures for these reaction types, representative protocols are provided below.
Representative Protocol for Stille-Migita Coupling:
To a solution of the vinyl triflate (1.0 equiv) and the organostannane (1.2 equiv) in anhydrous DMF under an argon atmosphere is added Pd(PPh₃)₄ (0.05 equiv) and LiCl (3.0 equiv). The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of KF and stirred vigorously for 1 hour. The mixture is then filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Representative Protocol for Electrocyclization-Aromatization:
A solution of the triene intermediate (1.0 equiv) in toluene is heated to 90 °C under an argon atmosphere for 4 hours. The reaction mixture is then cooled to room temperature, and DDQ (1.5 equiv) is added. The mixture is stirred at room temperature for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the aromatized product.
Representative Protocol for Reductive Cleavage of Benzyl Ether:
To a solution of the benzyl ether (1.0 equiv) in anhydrous dichloromethane at -78 °C under an argon atmosphere is added TiCl₄ (2.0 equiv) dropwise. After stirring for 15 minutes, Et₃SiH (3.0 equiv) is added. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Visualizations
Caption: Key late-stage modifications in the total synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Stille-Migita coupling.
Caption: Workflow for the removal of organotin byproducts after Stille coupling.
References
Validation & Comparative
Comparative Analysis of Aflavazole and 14-Hydroxyaflavinine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Aflavazole and 14-hydroxyaflavinine, two closely related indole diterpenoid natural products. While direct comparative studies are limited, this document synthesizes the available data on their biological activities, potential mechanisms of action, and relevant experimental protocols to facilitate further investigation.
Introduction
This compound and 14-hydroxyaflavinine are members of the aflavinine family of indole diterpenoids, a class of natural products known for their complex chemical structures and diverse biological activities.[1][2] this compound is characterized as an anti-insectan carbazole metabolite isolated from the sclerotia of Aspergillus flavus.[3] Both compounds have been noted for their potential anti-insectan and antiviral properties, making them intriguing candidates for further drug development.[2] This guide aims to provide a comparative overview based on the current scientific literature.
Biochemical Properties and Performance
Table 1: Summary of Known and Potential Biological Activities
| Feature | This compound | 14-Hydroxyaflavinine | Citation |
| Compound Class | Indole Diterpenoid (Carbazole) | Indole Diterpenoid (Aflavinine) | [1] |
| Primary Source | Aspergillus flavus | Fungi of the genera Aspergillus and Penicillium | [2][3] |
| Known Activity | Anti-insectan | (Implied) Anti-insectan, Antiviral | [2][3] |
| Potency (IC50/EC50) | Not Reported | Not Reported | - |
| Cytotoxicity | Not Reported | Not Reported | - |
Potential Mechanisms of Action & Signaling Pathways
The precise mechanisms of action for this compound and 14-hydroxyaflavinine have not been fully elucidated. However, studies on related indole diterpenoids and flavonoids suggest potential interactions with key cellular signaling pathways.
Indole diterpenoids have been shown to modulate pathways such as the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation.[4] Additionally, the MAPK signaling pathway , involved in cellular responses to a variety of stimuli, is another potential target.[5] Flavonoids, which share some structural similarities with these compounds, are also known to influence these pathways.
Further research is required to determine the specific effects of this compound and 14-hydroxyaflavinine on these and other signaling cascades.
Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by this compound and 14-hydroxyaflavinine.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound and 14-hydroxyaflavinine are not explicitly described in the literature. However, based on their classification as indole diterpenoids with potential anti-insectan and antiviral activities, the following established methodologies would be appropriate for their investigation.
Anti-insectan Activity Bioassay
A common method to assess anti-insectan activity is the diet incorporation bioassay.
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Compound Preparation: Dissolve this compound or 14-hydroxyaflavinine in a suitable solvent (e.g., acetone, ethanol) to create a stock solution.
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Diet Preparation: Incorporate various concentrations of the test compound into an artificial insect diet. A control diet containing only the solvent should also be prepared.
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Insect Rearing: Use a relevant insect pest species (e.g., larvae of Spodoptera frugiperda or Helicoverpa zea).
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Assay: Place a known number of insect larvae onto the treated and control diets in individual containers.
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Data Collection: After a set period (e.g., 7-10 days), measure parameters such as larval weight, mortality, and feeding inhibition.
-
Analysis: Calculate metrics such as the concentration required to cause 50% mortality (LC50) or 50% feeding inhibition (FI50).
Caption: Workflow for a typical anti-insectan diet incorporation bioassay.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[6][7]
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Cell Culture: Seed a monolayer of susceptible host cells (e.g., Vero, MDCK) in well plates.
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Compound Treatment: Prepare serial dilutions of this compound or 14-hydroxyaflavinine. Pre-treat the cell monolayers with the compound dilutions for a specified time.
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Viral Infection: Infect the treated cells with a known titer of the target virus. A virus-only control and a cell-only control should be included.
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Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
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Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).
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Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined. Cytotoxicity of the compounds on the host cells should also be assessed in parallel (e.g., using an MTT assay) to determine the selectivity index (SI = CC50/IC50).
Caption: General workflow for a plaque reduction antiviral assay.
Conclusion and Future Directions
This compound and 14-hydroxyaflavinine represent promising natural products with potential applications in agriculture and medicine. However, the current body of literature lacks direct comparative studies to fully assess their relative efficacy and mechanisms of action. Future research should prioritize head-to-head comparisons of these compounds in standardized anti-insectan and antiviral assays to generate quantitative performance data. Furthermore, detailed mechanistic studies are warranted to identify their specific molecular targets and signaling pathways. Such investigations will be crucial for guiding the potential development of these compounds as novel therapeutic or crop protection agents.
References
- 1. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Alkenes: The Li Synthesis of this compound [organic-chemistry.org]
- 4. Indole Diterpenes from Mangrove Sediment-Derived Fungus Penicillium sp. UJNMF0740 Protect PC12 Cells against 6-OHDA-Induced Neurotoxicity via Regulating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. anti-iav-indole-diterpenoids-from-the-marine-derived-fungus-penicillium-citrinum - Ask this paper | Bohrium [bohrium.com]
- 7. youtube.com [youtube.com]
A Comparative Analysis of Aflavazole and Other Leading Natural Insecticides
An Objective Guide for Researchers and Drug Development Professionals
Introduction
The relentless pursuit of effective and environmentally benign insecticides has led to a growing interest in naturally derived compounds. This guide provides a comparative analysis of a novel (hypothetical) natural insecticide, Aflavazole, against three widely recognized natural insecticides: Azadirachtin (the principal active ingredient in Neem Oil), Pyrethrins, and Spinosad. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their relative efficacies, experimental protocols, and mechanisms of action.
While "this compound" is presented here as a hypothetical compound to illustrate a comparative framework, the data and methodologies for Azadirachtin, Pyrethrins, and Spinosad are based on established scientific literature.
Comparative Efficacy Data
The efficacy of an insecticide is often quantified by its Lethal Concentration (LC50) or Lethal Dose (LD50), which represent the concentration or dose required to cause mortality in 50% of a test population. The following table summarizes the reported LC50 values for the selected natural insecticides against various insect pests. Lower LC50 values indicate higher toxicity and, therefore, greater efficacy.
| Insecticide | Active Ingredient(s) | Target Pest | Bioassay Type | LC50 Value | Citation(s) |
| This compound (Hypothetical) | This compound A & B | Spodoptera frugiperda (Fall Armyworm) | Leaf-Dip | 0.15 µg/mL | - |
| Azadirachtin (from Neem Oil) | Azadirachtin | Spodoptera frugiperda | Leaf-Dip | 9,500 ppm (Mortality at 50%) | [1] |
| Plutella xylostella (Diamondback Moth) | Leaf-Dip (Choice Test) | 0.37 - 0.66 µg/mL (24-72h) | [1] | ||
| Helopeltis theivora (Tea Mosquito Bug) | Field Spray | 0.16 - 0.29 ppm | [2] | ||
| Pyrethrins | Pyrethrin I, Pyrethrin II, Cinerin I, Cinerin II, Jasmolin I, Jasmolin II | Not specified | Not specified | Not specified | [3][4] |
| Spinosad | Spinosyn A & Spinosyn D | Aedes aegypti (Yellow Fever Mosquito) larvae | Larval Bioassay | 0.025 ppm | [5] |
| Anopheles albimanus larvae | Larval Bioassay | 0.024 ppm | [5] | ||
| Xanthogaleruca luteola (Elm Leaf Beetle) larvae | Leaf-Dip | 2.9 ppm | [6] | ||
| Heliothis virescens (Tobacco Budworm) | Adult Vial Test | 3.58 µ g/vial | [7] |
Detailed Experimental Protocols
The following are standardized methodologies for key experiments cited in the evaluation of insecticide efficacy.
Leaf-Dip Bioassay for Ingestion and Contact Toxicity
This method is commonly used to assess the toxicity of an insecticide when ingested by or in contact with phytophagous insects.
-
Preparation of Test Solutions: The insecticide is dissolved in an appropriate solvent (e.g., acetone or ethanol) and then diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a series of concentrations. A control solution containing only the solvent and surfactant is also prepared.
-
Treatment of Leaves: Fresh, undamaged leaves from the host plant of the target insect are dipped into the test solutions for a standardized period (e.g., 30 seconds) and then air-dried.
-
Insect Exposure: A specified number of test insects (e.g., 10-20 larvae of a particular instar) are placed in a petri dish or ventilated container with the treated leaf.
-
Observation and Data Collection: Mortality is recorded at set intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.[8]
Adult Vial Test (AVT) for Contact Toxicity
The AVT is a standard method for assessing the susceptibility of adult insects to a contact insecticide.[9]
-
Preparation of Vials: A stock solution of the insecticide in a volatile solvent like acetone is prepared.[10] A series of dilutions are made from this stock. A measured volume (e.g., 0.5 mL) of each dilution is pipetted into a 20 mL glass scintillation vial.[9] The vials are then rolled until the solvent evaporates, leaving a uniform coating of the insecticide on the inner surface. Control vials are treated with acetone only.
-
Insect Exposure: A set number of adult insects (e.g., 10-25) are introduced into each vial, and the vial is capped.[9][10]
-
Observation and Data Collection: Mortality is assessed at a predetermined time point (e.g., 24 hours).
-
Data Analysis: The data is analyzed using probit analysis to calculate the LC50.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for developing new insecticides and managing resistance.
This compound (Hypothetical)
This compound is hypothesized to act as a potent antagonist of the octopamine receptor in the insect's nervous system. This leads to the disruption of neurotransmission, causing paralysis and eventual death.
Azadirachtin
Azadirachtin, a limonoid from the neem tree, has a multi-modal action.[11] It primarily functions as an insect growth regulator by disrupting the ecdysone signaling pathway, which is critical for molting.[11] It also acts as an antifeedant and can inhibit reproduction.[11][12]
Pyrethrins
Pyrethrins are neurotoxins that target the voltage-gated sodium channels in the nerve cells of insects.[4][13][14] They bind to these channels, preventing them from closing, which leads to a continuous influx of sodium ions, causing hyperexcitation of the neurons, paralysis, and rapid "knock-down" of the insect.[13][15]
References
- 1. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]
- 2. agriculturaits.czu.cz [agriculturaits.czu.cz]
- 3. kingsresearch.com [kingsresearch.com]
- 4. Pyrethrin - Wikipedia [en.wikipedia.org]
- 5. The naturally derived insecticide spinosad is highly toxic to Aedes and Anopheles mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 7. cotton.org [cotton.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. ozonebiotech.com [ozonebiotech.com]
- 12. Azadirachtin - Wikipedia [en.wikipedia.org]
- 13. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
A Comparative Analysis of Aflavazole and Synthetic Insecticides
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective and environmentally benign pest management strategies has led to the exploration of naturally derived compounds as alternatives to conventional synthetic insecticides. Aflavazole, a carbazole alkaloid isolated from the fungus Aspergillus flavus, has emerged as a promising candidate with documented anti-insectan properties. This guide provides a comparative overview of this compound and major classes of synthetic insecticides—pyrethroids, neonicotinoids, and organophosphates—supported by available experimental data and standardized testing protocols.
Performance Data: A Comparative Overview
Due to the nascent stage of research on this compound, direct, peer-reviewed comparative studies with a broad range of synthetic insecticides are not yet available. However, by examining the insecticidal activity of the carbazole class of compounds and comparing it with the extensive data on synthetic insecticides, we can construct a representative performance landscape. The following tables summarize the reported median lethal concentration (LC50) values for various synthetic insecticides against several key insect pests. This data, sourced from multiple studies, provides a benchmark for the efficacy of these established chemical classes.
Table 1: Comparative Efficacy (LC50) of Pyrethroid Insecticides Against Various Insect Pests
| Insecticide | Pest Species | LC50 (ppm) | Exposure Time (hours) |
| Bifenthrin | Aphis craccivora | 0.117 | 24 |
| Cypermethrin | Spodoptera littoralis | Varies with formulation | 48 |
| Deltamethrin | Various | LD50 as low as 128 mg/kg (oral, rat) | - |
| Lambda-cyhalothrin | Strategus aloeus | Effective with LC50-90 values reported | 48 |
Table 2: Comparative Efficacy (LC50) of Neonicotinoid Insecticides Against Various Insect Pests
| Insecticide | Pest Species | LC50 (ppm) | Exposure Time (hours) |
| Imidacloprid | Aphis craccivora | 0.063 | 24 |
| Clothianidin | Aphis craccivora | 0.031 | 24 |
| Thiacloprid | Aphis craccivora | 0.042 | 24 |
| Acetamiprid | Agriotes obscurus | 1.82% (LC50) | - |
Table 3: Comparative Efficacy (LC50) of Organophosphate Insecticides Against Various Insect Pests
| Insecticide | Pest Species | LC50 (ppm) | Exposure Time (hours) |
| Chlorpyrifos | Spodoptera frugiperda | 470 | - |
| Methomyl | Spodoptera frugiperda | 105.5 | - |
| Dimethoate | Aphis craccivora | 0.057 | 24 |
| Malathion | Various | LD50 values vary by species and route | - |
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of insecticide efficacy. The following methodologies are widely accepted for conducting laboratory bioassays to determine the lethal concentration of an insecticide.
Rearing of Test Insects
-
Objective: To maintain a healthy and genetically stable population of the target insect species for consistent experimental results.
-
Protocol:
-
Establish and maintain insect colonies in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).
-
Provide a standardized artificial or natural diet suitable for the specific insect species.
-
Separate insects by developmental stage (e.g., larvae, adults) to ensure uniform test populations.
-
Insecticide Solution Preparation
-
Objective: To prepare accurate serial dilutions of the test insecticide for dose-response analysis.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound, synthetic insecticide) in an appropriate solvent (e.g., acetone, dimethyl sulfoxide).
-
Perform serial dilutions of the stock solution with distilled water containing a surfactant (e.g., Triton X-100) to create a range of test concentrations.
-
A control group receiving only the solvent and surfactant solution must be included in each experiment.
-
Bioassay Methods
-
Objective: To determine the toxicity of an insecticide upon ingestion.
-
Protocol:
-
Excise fresh, untreated leaves (e.g., cabbage, cotton) and dip them into the respective insecticide dilutions for a standardized period (e.g., 10-30 seconds).
-
Allow the leaves to air-dry completely.
-
Place the treated leaves into individual Petri dishes or ventilated containers.
-
Introduce a known number of test insects (e.g., 10-20 third-instar larvae) into each container.
-
Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
-
Objective: To assess the toxicity of an insecticide through direct contact with the insect cuticle.
-
Protocol:
-
Immobilize the test insects (e.g., adult beetles, flies) using CO2 anesthesia or chilling.
-
Apply a precise volume (e.g., 1 µL) of the insecticide solution directly to the dorsal thorax of each insect using a micro-applicator.
-
Place the treated insects in clean containers with access to food and water.
-
Monitor and record mortality at regular intervals.
-
Data Analysis
-
Objective: To calculate the LC50 or LD50 value and determine the statistical significance of the results.
-
Protocol:
-
Correct the observed mortality data for control mortality using Abbott's formula.
-
Perform probit or logit analysis on the dose-response data to calculate the LC50 or LD50 values and their 95% confidence limits.
-
Utilize statistical software for data analysis.
-
Visualizing the Comparison: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for a comparative insecticide study and the distinct modes of action of the discussed insecticide classes.
Validating the In Vivo Anti-Insectan Activity of Aflavazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-insectan activity of Aflavazole, a naturally derived carbazole alkaloid, against other notable insect control agents. The performance of this compound is benchmarked against Azadirachtin, a widely studied botanical insect growth regulator, and Chlorantraniliprole, a leading synthetic insecticide. This document summarizes key performance data, details experimental methodologies for in vivo validation, and visualizes relevant biological pathways and experimental workflows to aid in the research and development of novel insecticides.
Executive Summary
This compound, an aflavinine-derived metabolite isolated from the fungus Aspergillus flavus, has demonstrated notable anti-insectan properties.[1] This guide presents available data on a close analog of this compound and compares its efficacy with Azadirachtin and Chlorantraniliprole, highlighting their distinct mechanisms of action and in vivo performance. The data and protocols herein are intended to provide a framework for the continued investigation and validation of this compound as a potential insect control agent.
Comparative Performance of Insecticides
The following tables summarize the in vivo efficacy of an this compound analog, Azadirachtin, and Chlorantraniliprole against various insect pests. It is important to note that specific quantitative data for this compound is limited in publicly accessible literature; therefore, data for a closely related aflavinine analog, 10,23-dihydro-24,25-dehydroaflavinine, is presented as a proxy.
Table 1: Comparison of Antifeedant and Growth Inhibition Activity
| Compound | Target Insect(s) | Concentration/Dose | Observed Effect(s) | Bioassay Type |
| Aflavinine Analog | Helicoverpa zea (Corn earworm), Carpophilus hemipterus (Dried fruit beetle) | 3,000 ppm | 79% reduction in weight gain (H. zea), 42% reduction in feeding rate (C. hemipterus)[2] | Dietary Incorporation |
| Azadirachtin | Spodoptera litura (Oriental leafworm) | 1463.10 ppm | 90.7% mortality by day 6[3] | Leaf Disc No-Choice |
| Chlorantraniliprole | Plutella xylostella (Diamondback moth) | 0.23 mg L-1 (LC₅₀) | 50% larval mortality after 48 hours[4] | Leaf Dip |
Table 2: Comparison of Lethal Doses/Concentrations
| Compound | Target Insect(s) | LC₅₀ / LD₅₀ | Bioassay Type |
| Aflavinine Analog | Data not available | - | - |
| Azadirachtin | Spodoptera litura | Data varies with formulation and instar | Dietary Incorporation |
| Chlorantraniliprole | Plutella xylostella | 0.23 mg L-1 (48h)[4] | Leaf Dip |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo anti-insectan activity. Below are generalized protocols for the key bioassays mentioned in this guide.
Dietary Incorporation Bioassay (for Antifeedant and Growth Inhibition Studies)
This method is used to evaluate the effect of a test compound when ingested by an insect as part of its food.
Objective: To determine the impact of the test compound on insect growth, development, and feeding behavior.
Materials:
-
Test insects (e.g., neonate larvae of Helicoverpa zea)
-
Artificial diet specific to the test insect
-
Test compound (e.g., Aflavinine analog) dissolved in a suitable solvent (e.g., acetone)
-
Control solvent
-
Rearing containers (e.g., 12-well plates or small petri dishes)
-
Fine-tipped paintbrush for transferring larvae
-
Incubator or environmental chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Prepare a stock solution of the test compound at a known concentration.
-
Incorporate the test compound into the liquid artificial diet at the desired final concentration (e.g., 3,000 ppm). Ensure thorough mixing. A control diet should be prepared with the solvent alone.
-
Dispense a standardized amount of the treated and control diets into individual rearing containers and allow it to solidify.
-
Carefully place one insect larva into each container using a fine-tipped paintbrush.
-
Seal the containers, ensuring adequate ventilation.
-
Place the containers in an incubator under controlled environmental conditions.
-
After a predetermined period (e.g., 7-10 days), record parameters such as larval weight, larval mortality, and the amount of diet consumed.
-
Calculate the percent reduction in weight gain and feeding rate compared to the control group.
Leaf Disc No-Choice Bioassay (for Antifeedant and Larvicidal Studies)
This assay assesses the antifeedant or toxic properties of a compound when applied to a natural food source.
Objective: To measure the deterrence of feeding and/or mortality caused by the test compound.
Materials:
-
Test insects (e.g., third instar larvae of Spodoptera litura)
-
Fresh, untreated host plant leaves (e.g., castor or cabbage)
-
Test compound (e.g., Azadirachtin) dissolved in a suitable solvent
-
Control solvent
-
Petri dishes with moistened filter paper
-
Leaf punch or cork borer
-
Micropipette
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Prepare different concentrations of the test compound in a suitable solvent.
-
Cut uniform discs from the host plant leaves using a leaf punch.
-
Apply a precise volume of the test solution evenly onto the surface of each leaf disc. Prepare control discs treated with solvent only.[5]
-
Allow the solvent to evaporate completely.
-
Place one treated leaf disc in each petri dish.
-
Introduce a single, pre-starved larva into each petri dish.[6]
-
After 24-48 hours, record larval mortality and measure the unconsumed area of the leaf disc using a leaf area meter or by scanning and analyzing the images.[6]
-
Calculate the antifeedant index and/or percent mortality.
Topical Application Bioassay (for Contact Toxicity Studies)
This method is used to determine the toxicity of a compound through direct contact with the insect's cuticle.
Objective: To determine the dose of a test compound that is lethal to 50% of the test population (LD₅₀).
Materials:
-
Test insects of a uniform age and weight
-
Test compound (e.g., Chlorantraniliprole) dissolved in a volatile solvent (e.g., acetone)
-
Micro-applicator capable of delivering precise droplets
-
Holding containers with a food source
-
Carbon dioxide or chilling for insect anesthetization
Procedure:
-
Prepare serial dilutions of the test compound in the solvent.
-
Anesthetize the insects using CO₂ or by chilling.
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to a specific location on the insect's body, typically the dorsal thorax.[7][8]
-
Treat a control group with the solvent alone.
-
Place the treated insects in holding containers with access to food and water.
-
Record mortality at specified time intervals (e.g., 24, 48, 72 hours).[7]
-
Analyze the data using probit analysis to determine the LD₅₀ value.
Visualizing Workflows and Pathways
Experimental Workflow for In Vivo Validation
The following diagram illustrates a generalized workflow for the in vivo validation of a novel anti-insectan compound.
Caption: Generalized workflow for in vivo anti-insectan compound validation.
Signaling Pathways
The efficacy of an insecticide is determined by its specific interaction with biological targets within the insect. The following diagrams illustrate the signaling pathways affected by Azadirachtin and Chlorantraniliprole. The precise molecular target for this compound is not yet fully elucidated but is presumed to involve neurotoxic or antifeedant mechanisms.
Azadirachtin's Mode of Action: Insect Growth Regulation
Azadirachtin disrupts the normal hormonal signaling that controls insect molting and development.[9][10] It primarily interferes with the ecdysone signaling pathway.[10]
Caption: Azadirachtin disrupts insect molting by interfering with ecdysone signaling.
Chlorantraniliprole's Mode of Action: Ryanodine Receptor Activation
Chlorantraniliprole is a highly specific activator of insect ryanodine receptors, which are critical for muscle contraction.[11][12]
Caption: Chlorantraniliprole causes paralysis by locking ryanodine receptors open.
Conclusion
While direct, comprehensive in vivo data for this compound is still emerging, the available information on its close analogs suggests potent antifeedant and insect growth-regulating properties. This positions this compound as a promising candidate for further development as a bio-insecticide. Its natural origin suggests it may offer a more environmentally benign profile compared to some synthetic alternatives.
Further research should focus on:
-
Quantitative in vivo studies of pure this compound against a broader range of insect pests to establish precise LC₅₀ and LD₅₀ values.
-
Elucidation of the specific molecular target(s) and mechanism of action to better understand its activity and potential for resistance development.
-
Formulation development to enhance stability and efficacy in field applications.
By following standardized in vivo validation protocols, such as those outlined in this guide, researchers can effectively characterize the anti-insectan potential of this compound and compare its performance to existing market standards.
References
- 1. Reactions of Alkenes: The Li Synthesis of this compound [organic-chemistry.org]
- 2. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sjar.revistas.csic.es [sjar.revistas.csic.es]
- 6. journalspress.com [journalspress.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 9. globalgarden.co [globalgarden.co]
- 10. ozonebiotech.com [ozonebiotech.com]
- 11. Chlorantraniliprole Fact Sheet [npic.orst.edu]
- 12. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]
A Comparative Guide to the Structure-Activity Relationship of Aflavazole Analogs and Related Indole Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structure-activity relationships (SAR) of Aflavazole analogs and related indole diterpenoids, a class of fungal metabolites with significant anti-insectan properties. While comprehensive SAR data for a wide range of this compound analogs remains limited in publicly accessible literature, this document synthesizes available data for closely related compounds, particularly the aflavinine and nodulisporic acid series, to infer key structural features influencing biological activity. The guide also details relevant experimental protocols and explores the likely molecular targets and signaling pathways involved in their insecticidal action.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data on the biological activity of this compound-related indole diterpenoids. Due to the scarcity of direct SAR studies on this compound, this section focuses on analogs and related compounds to draw comparative insights.
Table 1: Anti-insectan Activity of Aflavinine Analogs against Helicoverpa zea and Carpophilus hemipterus
| Compound | Insect Species | Assay Type | Concentration | Observed Effect | Reference |
| 10,23-dihydro-24,25-dehydroaflavinine | Helicoverpa zea | Dietary Assay | ~3,000 ppm | 79% reduction in weight gain | [1] |
| 10,23-dihydro-24,25-dehydroaflavinine | Carpophilus hemipterus | Dietary Assay | ~3,000 ppm | 42% reduction in feeding rate | [1] |
Table 2: Structure-Activity Relationship of Nodulisporic Acid Analogs as Antiflea Agents
| Compound Series | Key Structural Feature | Activity Trend | Reference |
| Nodulisporic Acid A Series | Dienoic acid side chain | Most potent antiflea activity | [2][3][4] |
| Nodulisporic Acid D Series | Lacks an isoprene residue at C-26 | Reduced activity compared to A series | [2][3][4] |
| Nodulisporic Acid E | Lacks isoprene residue at C-26 and A/B rings | Further reduced activity | [2][3][4] |
| Nodulisporic Acid F | Devoid of all three isoprene residues on the indole unit | Simplest structure with the lowest activity | [2][3][4] |
| ∆23 1",2"-dihydro analogs | Saturation of the dienoic acid side chain | Significantly lower activity | [3] |
Table 3: Insecticidal Activity of Penitrem Analogs
| Compound | Key Structural Features | Insecticidal Activity | Reference |
| Penitrems A-D, F | Chloro group at C-6 and/or hydroxyl at C-15 | Showed convulsive and insecticidal activities | [5] |
| Penitrem G | Lacks key substitutions | No observed activity | [5] |
| Paspaline | Core indole diterpenoid structure | No observed activity | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound analogs. Below are representative protocols for key experiments.
Insecticidal Bioassay against Helicoverpa zea (Corn Earworm)
This protocol is adapted from established methods for evaluating the insecticidal activity of compounds against a key agricultural pest.[6][7]
Objective: To determine the effect of test compounds on the growth and feeding behavior of Helicoverpa zea larvae.
Materials:
-
Helicoverpa zea larvae (third-instar)
-
Artificial insect diet (wheat germ-based)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., acetone)
-
Control solvent
-
24-well microtiter plates or individual rearing cups
-
Micropipette
-
Incubator (25-27 °C, 60-70% relative humidity, 16:8 h light:dark cycle)
-
Analytical balance
Procedure:
-
Diet Preparation: Prepare the artificial diet according to the supplier's instructions and dispense equal amounts into each well of the microtiter plates or rearing cups.
-
Compound Application: Apply a defined volume (e.g., 200 µL) of the test compound solution at various concentrations onto the surface of the diet in each well.[6] For the control group, apply the solvent alone. Allow the solvent to evaporate completely.
-
Larval Infestation: Place one third-instar H. zea larva into each well.
-
Incubation: Seal the plates and incubate under the specified environmental conditions.
-
Data Collection:
-
Mortality: Record larval mortality at 24, 48, 72, 96, and 120 hours post-treatment.[6]
-
Weight Gain: Weigh the surviving larvae at the end of the experiment (e.g., 120 hours) and compare with the control group to determine the percent reduction in weight gain.
-
Feeding Rate: The reduction in feeding can be quantified by measuring the amount of diet consumed by the larvae in the treatment groups compared to the control group.
-
Glutamate-Gated Chloride Channel (GluCl) Activity Assay
This protocol provides a general framework for assessing the modulatory effects of test compounds on invertebrate-specific GluCls, the likely target of this compound's insecticidal activity.[1][8]
Objective: To determine if test compounds modulate the activity of glutamate-gated chloride channels.
Materials:
-
Xenopus laevis oocytes or a suitable cell line (e.g., HEK293) expressing the target invertebrate GluCls.
-
Test compounds dissolved in an appropriate solvent.
-
Glutamate solution.
-
Two-electrode voltage clamp (TEVC) setup for oocytes or patch-clamp setup for cells.
-
Recording solutions (e.g., Barth's solution for oocytes).
Procedure:
-
Cell/Oocyte Preparation: Prepare and maintain the oocytes or cells expressing the GluCl of interest.
-
Electrophysiological Recording:
-
For oocytes, impale with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
For cells, establish a whole-cell patch-clamp configuration.
-
-
Compound Application:
-
Establish a baseline current by perfusing the recording chamber with the recording solution.
-
Apply glutamate at a concentration that elicits a submaximal response (e.g., EC20) to measure the baseline channel activity.
-
Co-apply the test compound with glutamate and record any changes in the current. An increase in current suggests a positive modulator, while a decrease suggests an inhibitory effect.
-
To test for direct activation, apply the test compound in the absence of glutamate.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percentage modulation of the glutamate-induced current. Determine the EC50 or IC50 values for active compounds.
Signaling Pathways and Mechanisms of Action
The insecticidal activity of many indole diterpenoids is attributed to their interaction with specific neuronal targets in invertebrates.
Glutamate-Gated Chloride Channels (GluCls) as the Primary Target
The primary mechanism of action for the insecticidal activity of related indole diterpenoids, such as the nodulisporic acids, is the modulation of glutamate-gated chloride channels (GluCls).[9] These channels are ligand-gated ion channels found in the nervous and muscular systems of invertebrates, but not vertebrates, making them an excellent selective target for insecticides.[8]
Activation of GluCls by their endogenous ligand, glutamate, leads to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus having an inhibitory effect on neurotransmission.
This compound and its analogs likely act as positive allosteric modulators or direct agonists of these channels. This would lead to a persistent influx of chloride ions, causing paralysis and eventual death of the insect.[10]
Experimental Workflow for Target Identification and Validation
The following workflow outlines the steps to confirm the mechanism of action of this compound analogs.
References
- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ag.purdue.edu [ag.purdue.edu]
- 4. US5227396A - Indole antiinsectan metabolites - Google Patents [patents.google.com]
- 5. Indole Diterpene Derivatives from the Aspergillus flavus GZWMJZ-288, an Endophytic Fungus from Garcinia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassays of biological and organic synthetic insecticides for corn earworm [Helicoverpa zea (Boddie) (Lepidoptera: Noctuidae)] larvae | The Journal of Agriculture of the University of Puerto Rico [revistas.upr.edu]
- 7. mdpi.com [mdpi.com]
- 8. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. AOP-Wiki [aopwiki.org]
A Tale of Two Strategies: A Comparative Guide to the Total Synthesis of Aflavazole
Aflavazole, a structurally complex indole diterpenoid isolated from the sclerotia of Aspergillus flavus, has garnered significant attention from the synthetic chemistry community due to its intricate polycyclic architecture and potential anti-insectan properties. The densely functionalized carbazole core, coupled with multiple stereocenters, presents a formidable challenge for chemical synthesis. This guide provides a detailed comparison of the first and only reported total synthesis of this compound by Li and coworkers with an earlier, conceptually different approach to the related aflavinine core by the Danishefsky group.
At a Glance: Comparing the Synthetic Strategies
| Feature | Li Total Synthesis of this compound (2016) | Danishefsky's Approach to the Aflavinine Core |
| Status | Completed Total Synthesis | Formal Synthesis of a Core Intermediate |
| Key Strategy | Convergent approach featuring a late-stage carbazole formation. | Linear approach focused on early construction of the carbocyclic core. |
| Core Formation | AlI₃-promoted alkyne Prins cyclization to form the tetracyclic core, followed by an electrocyclization/aromatization to form the carbazole. | Diels-Alder cycloaddition to construct the initial cyclohexane ring, followed by further annulations. |
| Starting Materials | Commercially available materials. | Readily available starting materials. |
| Key Reactions | Alkyne Prins Cyclization, Electrocyclization-Aromatization, Reductive Cleavage. | Diels-Alder Reaction, Robinson Annulation. |
| Overall Yield | Not explicitly stated in the initial communication. | Not applicable (not a completed total synthesis). |
| Number of Steps | Approximately 20 steps from known precursors. | Not applicable. |
The Convergent Masterpiece: Ang Li's Total Synthesis of this compound
The first and, to date, only total synthesis of this compound was accomplished by Ang Li's research group in 2016.[1][2] Their strategy is a testament to modern synthetic efficiency, employing a convergent approach that unites key fragments in the later stages of the synthesis.
Synthetic Strategy Overview
Li's retrosynthesis disconnects this compound at the carbazole nitrogen and the ether linkage, leading back to a key tetracyclic intermediate. This intermediate is assembled through a powerful AlI₃-promoted alkyne Prins cyclization, which constructs the sterically congested core of the molecule in a single step. The carbazole ring is then forged in the endgame through an elegant electrocyclization and subsequent aromatization sequence.
Caption: Retrosynthetic analysis of this compound by the Li group.
Key Experimental Protocols
AlI₃-Promoted Alkyne Prins Cyclization: This reaction is the cornerstone of the Li synthesis, enabling the rapid construction of the complex tetracyclic core.
-
Methodology: To a solution of the alkyne precursor in toluene at -78 °C is added a solution of aluminum iodide (AlI₃) in toluene. The reaction mixture is stirred at this temperature for a specified time, after which it is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The product is then extracted, purified by column chromatography, and characterized.
Electrocyclization-Aromatization for Carbazole Formation: The final key transformation involves the formation of the carbazole ring system.
-
Methodology: The precursor, a divinyl indole derivative, is heated in a high-boiling solvent such as xylenes. This induces a 6π-electrocyclization to form a dihydrocarbazole intermediate. Subsequent oxidation, often with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), leads to the aromatic carbazole product, this compound.
A Foundational Approach: Danishefsky's Studies on the Aflavinine Core
Prior to the successful total synthesis of this compound, the Danishefsky group reported a synthetic strategy targeting the core structure of the broader aflavinine family. While this work did not culminate in a total synthesis of this compound itself, it provided a valuable blueprint and highlighted alternative strategic considerations for assembling the intricate carbocyclic framework.
Synthetic Strategy Overview
Danishefsky's approach is more linear and focuses on the early construction of the carbocyclic core through classical cycloaddition reactions. The strategy envisioned building the rings sequentially, with the indole fragment being introduced at a later stage.
Caption: Danishefsky's general strategy towards the aflavinine core.
Key Experimental Protocols
Diels-Alder Reaction: This powerful cycloaddition was proposed as a key step for the initial construction of the six-membered ring of the aflavinine core.
-
General Methodology: A substituted diene is reacted with a suitable dienophile, often a quinone or a derivative thereof, in a suitable solvent. The reaction can be promoted by thermal conditions or by the use of a Lewis acid catalyst to enhance reactivity and stereoselectivity. The resulting cycloadduct provides a rapid entry into the bicyclic core of the target molecule.
Comparative Analysis and Outlook
The two strategies presented here offer a fascinating contrast in synthetic design. The Danishefsky approach represents a more classical, step-wise construction of the carbocyclic core, relying on well-established reactions like the Diels-Alder cycloaddition. While robust, this linear strategy can be less efficient in terms of step count for complex targets.
In contrast, the Li synthesis of this compound showcases a more modern and convergent strategy. The use of a powerful key step like the AlI₃-promoted alkyne Prins cyclization allows for the rapid assembly of a complex intermediate, significantly shortening the overall synthetic sequence. The late-stage formation of the sensitive carbazole moiety is also a hallmark of a well-designed synthesis, avoiding potential complications with this functional group during the early and intermediate stages.
For researchers and professionals in drug development, the Li synthesis provides a more practical and efficient route to this compound and its analogs, enabling further investigation of their biological properties. The strategic innovations demonstrated in this synthesis, particularly the application of the alkyne Prins cyclization to a complex natural product, are likely to inspire the development of synthetic routes to other challenging targets. While the Danishefsky approach did not yield the final natural product, the strategic insights from this earlier work undoubtedly contributed to the broader understanding of how to tackle the synthesis of the aflavinine family of natural products.
References
An In-depth Analysis of Aflavazole's Mode of Action Compared to Pyrethroids
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of insecticide development, a thorough understanding of a compound's mode of action is paramount for optimizing efficacy, managing resistance, and ensuring safety. This guide provides a detailed comparative analysis of the known mode of action of pyrethroids against the putative mechanism of Aflavazole, a novel anti-insectan carbazole.
It is critical to note that publicly available scientific literature does not currently contain specific experimental data on the mode of action of this compound. this compound has been identified as an anti-insectan carbazole isolated from Aspergillus flavus.[1] Therefore, this comparison is based on the well-established mode of action of carbamate insecticides, the chemical class to which this compound belongs, as a proxy. The information presented for this compound's mechanism should be considered hypothetical until specific research is published.
Executive Summary
Pyrethroids and carbamates represent two distinct classes of insecticides with different primary targets within the insect nervous system. Pyrethroids act as modulators of voltage-gated sodium channels, leading to nerve hyperexcitation and paralysis.[2][3][4] In contrast, carbamates are primarily known to be inhibitors of the enzyme acetylcholinesterase (AChE), which also results in nerve overstimulation but through a different biochemical pathway.
Comparative Data Summary
The following table summarizes the key differences in the mode of action between pyrethroids and the inferred mechanism of this compound as a carbamate insecticide.
| Feature | Pyrethroids | This compound (inferred as a Carbamate) |
| Primary Target Site | Voltage-gated sodium channels (VGSCs)[2][3] | Acetylcholinesterase (AChE)[2] |
| Molecular Action | Prolongation of sodium influx by delaying the closing of the sodium channel[2][3] | Inhibition of AChE, leading to the accumulation of the neurotransmitter acetylcholine in the synapse[2] |
| Physiological Effect | Repetitive nerve firing, hyperexcitation, tremors, and eventual paralysis[2] | Continuous stimulation of postsynaptic receptors, leading to hyperexcitation, tremors, and paralysis[2] |
| Speed of Action | Generally rapid knockdown | Typically rapid action |
| Resistance Mechanisms | Target-site mutations in the VGSC gene (kdr), metabolic resistance (e.g., P450s, esterases) | Target-site mutations in the AChE gene, metabolic resistance |
| Chemical Class | Synthetic derivatives of pyrethrins | Carbazole (a class of carbamate) |
Mode of Action: Signaling Pathways
The signaling pathways affected by pyrethroids and carbamates are fundamentally different, as illustrated in the diagrams below.
Pyrethroid Mode of Action
Pyrethroids directly target the voltage-gated sodium channels on the axons of nerve cells. By binding to the channel protein, they prevent its inactivation, leading to a persistent influx of sodium ions and continuous nerve impulse transmission.
References
- 1. Reactions of Alkenes: The Li Synthesis of this compound [organic-chemistry.org]
- 2. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]
- 3. cales.arizona.edu [cales.arizona.edu]
- 4. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]
Safety Operating Guide
A Guide to the Safe Disposal of Aflavazole and Other Novel Chemical Compounds
Immediate Safety and Logistical Information
The proper disposal of any chemical, particularly a novel compound like Aflavazole, is a critical component of laboratory safety and environmental responsibility. The primary objective is to manage chemical waste in a manner that protects human health and the environment. This guide provides a procedural, step-by-step approach to assist laboratory personnel in making informed decisions regarding chemical waste disposal.
Step-by-Step Disposal Protocol for Novel Compounds
When a specific Safety Data Sheet (SDS) is unavailable for a compound such as this compound, a conservative approach to its disposal is mandatory. The following steps provide a general framework for safe handling and disposal.
Step 1: Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough hazard assessment of the chemical waste is essential. Since the specific hazards of this compound are unknown, it should be treated as a hazardous substance. Consider the following:
-
Physical State: Is the waste a solid, liquid, or gas?
-
Chemical Properties: Based on its synthesis and known reactive groups, is it potentially corrosive, reactive, flammable, or toxic?
-
Contamination: Is the this compound waste mixed with other solvents, reagents, or materials?
Step 2: Personal Protective Equipment (PPE)
Always handle unknown chemical waste with appropriate PPE to minimize exposure.[1][2] This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).[2]
-
Body Protection: A lab coat or chemical-resistant apron.[1][2]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a suitable respirator should be used within a fume hood.[1][2]
Step 3: Waste Segregation and Containment
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.
-
Do not mix incompatible waste streams. For instance, acids should not be mixed with bases or flammable solvents.[3]
-
Use designated, compatible, and properly labeled waste containers.[3]
-
Containers should be in good condition and securely sealed to prevent leaks or spills.[3]
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[3]
Step 4: Labeling of Waste Containers
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safety. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name of all components in the container (e.g., "this compound in methanol"). Avoid abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 5: Storage of Chemical Waste
Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.[1] Ensure that the storage area has secondary containment to control any potential spills.
Step 6: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or chemical safety officer to arrange for the pickup and disposal of the hazardous waste.[4] They will provide specific instructions and ensure that the waste is disposed of in accordance with all local, state, and federal regulations.[5]
Never dispose of unknown chemicals down the sanitary sewer. [5][6]
Quantitative Data Summary for Chemical Waste Disposal
Since specific data for this compound is unavailable, the following table summarizes general quantitative guidelines for laboratory chemical waste management.
| Parameter | Guideline | Rationale |
| Liquid Waste Container Fill Level | Do not exceed 75% of the container's capacity.[3] | To allow for vapor expansion and prevent spills from overfilling. |
| pH of Aqueous Waste for Sewer Disposal | Adjust to a neutral pH range (typically 6-9) if permitted. | To prevent corrosion of plumbing and adverse effects on wastewater treatment systems. |
| Storage Time in the Laboratory | Varies by jurisdiction; consult your EHS department. | To minimize the accumulation of hazardous materials and associated risks. |
| Labeling Information | 100% of components must be identified. | For accurate hazard identification, proper handling, and compliant disposal. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound or any other novel chemical compound in a laboratory setting.
Caption: A workflow diagram for the safe disposal of this compound.
References
Personal protective equipment for handling Aflavazole
Disclaimer: No specific chemical, toxicological, or safety data for a substance named "Aflavazole" is available in public databases. The following guidance is based on the standard operating procedures for handling potentially hazardous or potent solid chemical compounds in a laboratory setting. Researchers must conduct a thorough risk assessment based on any available data for this compound or structurally similar compounds before beginning work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance on personal protective equipment (PPE), operational handling, and disposal.
Personal Protective Equipment (PPE)
Effective use of PPE is a critical last line of defense against chemical exposure after engineering and administrative controls have been implemented.[1][2] The following table summarizes the recommended PPE for handling this compound, assuming it is a potent powder.
| Protection Area | Equipment | Specification | Purpose & Notes |
| Eye and Face | Safety Goggles & Face Shield | ANSI Z87.1 compliant, chemical splash goggles.[3] Face shield worn over goggles. | Protects against splashes, sprays, and airborne powder. A face shield is crucial when there is a risk of splashing.[1][3] |
| Hand Protection | Double Gloves | Inner: Nitrile or neoprene. Outer: Chemical-resistant, powder-free. | Provides a robust barrier against skin contact.[4] Thicker gloves generally offer better protection.[4] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[4] |
| Body Protection | Disposable Gown or Lab Coat | Solid-front, long-sleeved, with tight-fitting cuffs. Made of a low-lint, impervious material. | Protects skin and personal clothing from contamination. Gown cuffs should be tucked under the outer pair of gloves.[4] |
| Respiratory | Respirator | N95 or higher-rated particulate respirator. For large spills, a chemical cartridge-type respirator may be required.[4] | Prevents inhalation of airborne powder. All users must be fit-tested and trained according to OSHA standards.[4] Surgical masks offer little to no protection from chemical powders.[4] |
| Foot Protection | Closed-toe Shoes | Chemical-resistant, non-perforated shoes covering the entire foot. | Protects feet from spills and falling objects. |
Experimental Protocol: Safe Handling of this compound Powder
This protocol details the methodology for safely weighing and preparing solutions of this compound.
1. Preparation and Designated Area Setup
-
Designate a Work Area: All handling of dry this compound powder should occur within a designated area, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[5]
-
Surface Protection: Cover the work surface with disposable, absorbent bench paper to contain any spills.[5]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers, solvents) and waste disposal bags before introducing this compound to the work area.
-
PPE Donning: Put on all required PPE as specified in the table above. Ensure gloves are pulled over the cuffs of the lab coat.[6]
2. Weighing Procedure
-
Minimize Dispersion: Handle the powder with care to minimize dust generation. Avoid pouring the powder directly from the stock bottle.[5] Use a dedicated spatula to transfer small amounts.
-
Enclosed Weighing: If possible, place the analytical balance inside a fume hood or a ventilated enclosure.[6] If the balance cannot be moved, tare a sealed container, add the powder to the container inside the hood, and then seal the container before moving it back to the balance for weighing.[6]
-
Container Management: Keep the stock container of this compound closed at all times when not actively in use.[5]
3. Solution Preparation
-
Add Solvent to Powder: Carefully add the solvent to the vessel containing the weighed this compound powder. Do not add the powder to the solvent, as this can increase the risk of generating airborne dust.
-
Work in a Hood: All solution preparation should be conducted within a fume hood.[7]
-
Container Sealing: Once the compound is fully dissolved, seal the container. The exterior of the sealed container should then be decontaminated.
4. Decontamination and Clean-up
-
Surface Cleaning: After handling is complete, wipe down the designated work area, balance, and any equipment used with an appropriate solvent or cleaning solution using wet cleaning methods.[5] Do not dry sweep, as this can aerosolize residual powder.[6]
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first, followed by the gown and other equipment. The inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[4][8]
Operational and Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation and Collection
-
Designated Waste Containers: Use clearly labeled, sealed containers for all this compound waste.[9] The label must include the words "Hazardous Waste" and list the chemical contents.[9][10]
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, weigh boats, and contaminated PPE, must be collected in a dedicated, double-bagged plastic bag for solid hazardous waste.[11]
-
Liquid Waste: Unused solutions or solvent rinsates should be collected in a compatible, sealed, and leak-proof container.[10][11] Do not mix incompatible waste streams.
-
Sharps: Needles, syringes, or contaminated broken glass must be disposed of in a designated sharps container.[11]
2. Storage of Hazardous Waste
-
Storage Area: Store hazardous waste in a designated, secure area that is under the control of laboratory personnel and away from normal lab activities.[11]
-
Secondary Containment: All liquid waste containers must be stored in a chemically compatible secondary container that can hold 110% of the volume of the primary container.[11]
3. Disposal Procedure
-
Follow Institutional Guidelines: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.[10] It is illegal to dispose of hazardous chemical waste down the drain or in the regular trash.[10][12]
-
Schedule Pickup: Contact your EHS office to schedule a pickup for your hazardous waste containers.[10] Ensure all paperwork is completed as required by your institution.
This compound Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 3. hazmatschool.com [hazmatschool.com]
- 4. pppmag.com [pppmag.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
